RU-301
Description
Properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPWPNHNGXNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of RU-301: A Pan-TAM Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RU-301 is a small molecule inhibitor that demonstrates a novel mechanism of action against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Unlike conventional tyrosine kinase inhibitors (TKIs) that target the intracellular catalytic domain, this compound functions as a pan-TAM inhibitor by disrupting the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling pathways and cellular functions. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development.
Core Mechanism of Action: Inhibition of the Gas6-TAM Interaction
This compound uniquely targets the extracellular domain of the TAM receptors, specifically preventing the binding of Gas6 to the first immunoglobulin-like (Ig1) domain of Axl, Tyro3, and Mer. This direct blockade of the ligand-receptor interface inhibits the initial step required for receptor dimerization and subsequent autophosphorylation, effectively silencing downstream signaling cascades.[1]
The inhibitory action of this compound is distinct from that of traditional TKIs, which compete with ATP at the intracellular kinase domain. This alternative mechanism may offer advantages in overcoming resistance mechanisms associated with kinase domain mutations.
Kinase Selectivity
To confirm that this compound does not function as a conventional TKI, its interaction with a broad panel of human kinases was assessed. KinomeScan™ profiling revealed that this compound has a very low affinity for the vast majority of kinases in the panel, indicating that its biological effects are not due to direct inhibition of intracellular kinase domains.[1] This high selectivity underscores its unique mechanism of action at the extracellular ligand-binding domain.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound against the Axl receptor have been quantified through various assays.
| Parameter | Value | Target | Assay Type |
| IC50 | 10 µM | Axl | Cell-free assay |
| Kd | 12 µM | Axl | Cell-free assay |
Table 1: Quantitative inhibitory and binding data for this compound against Axl.[2]
Impact on Downstream Signaling Pathways
By preventing Gas6-mediated TAM receptor activation, this compound effectively abrogates the phosphorylation of key downstream signaling molecules. This disruption has been observed in multiple cancer cell lines, including the H1299 non-small cell lung cancer line and the MDA-MB-231 breast cancer line.
Inhibition of Akt and ERK Phosphorylation
Treatment with this compound has been shown to suppress the Gas6-induced phosphorylation of Akt and ERK, two critical nodes in signaling pathways that regulate cell survival, proliferation, and migration.[1][3] This demonstrates that the upstream blockade of TAM receptors by this compound translates into a functional inhibition of these oncogenic pathways.
Figure 1. this compound Signaling Pathway Inhibition.
Effects on Cellular Functions
The inhibition of TAM signaling by this compound translates into significant anti-cancer effects at the cellular level.
Inhibition of Cell Migration and Invasion
This compound has been demonstrated to strongly suppress the Gas6-inducible motility of cancer cells.[3] This has been observed in both H1299 and MDA-MB-231 cell lines, indicating a broad applicability of this compound in preventing cancer cell migration.
Suppression of Clonogenic Growth
In the presence of Gas6, which promotes cell survival and proliferation, this compound effectively suppresses the clonogenic growth of H1299 cells.[3] This suggests that this compound can overcome the pro-tumorigenic effects of the TAM ligand in the tumor microenvironment.
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in a preclinical mouse xenograft model.
H1299 Lung Cancer Xenograft Model
In a lung cancer xenograft model using NOD/SCIDγ mice, intraperitoneal administration of this compound at doses of 100 and 300 mg/kg resulted in a significant reduction in tumor growth.[3] Importantly, this anti-tumor efficacy was achieved without notable toxicity or significant changes in the body weight of the animals, suggesting a favorable safety profile.
Figure 2. Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
TAM-IFNγR1 Chimeric Receptor Assay
-
Objective: To assess the inhibitory activity of this compound on TAM receptor activation in a cell-based reporter system.
-
Methodology:
-
Stable cell lines are generated that express chimeric receptors consisting of the extracellular domain of a TAM receptor (Axl, Tyro3, or Mer) fused to the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1).
-
These cells are treated with varying concentrations of this compound.
-
The cells are then stimulated with Gas6.
-
Activation of the chimeric receptor is quantified by measuring the phosphorylation of STAT1 (pSTAT1), a downstream target of the IFNγR1 signaling pathway, via Western blotting.
-
Dose-response curves are generated to determine the IC50 of this compound.
-
Western Blotting for Downstream Signaling
-
Objective: To determine the effect of this compound on the phosphorylation of Akt and ERK.
-
Methodology:
-
H1299 or MDA-MB-231 cells are serum-starved to reduce basal signaling activity.
-
Cells are pre-treated with this compound at the desired concentration (e.g., 5-10 µM) for a specified duration (e.g., 30 minutes).
-
Cells are then stimulated with Gas6.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated ERK (pERK), and total ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Cell Migration Assay (Transwell)
-
Objective: To evaluate the effect of this compound on Gas6-induced cell migration.
-
Methodology:
-
A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
The lower chamber is filled with media containing Gas6 as a chemoattractant.
-
Cancer cells (e.g., H1299), pre-treated with this compound or a vehicle control, are seeded into the upper chamber in serum-free media.
-
The plate is incubated for a period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope.
-
In Vivo Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
NOD/SCIDγ mice (4-6 weeks old) are subcutaneously injected with H1299 human lung cancer cells.
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally at specified doses (e.g., 100 or 300 mg/kg) on a defined schedule (e.g., daily for 4 days or 3 times a week for 4 weeks). The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).
-
Conclusion
This compound represents a novel class of TAM receptor inhibitors with a distinct mechanism of action that involves the allosteric inhibition of the Gas6-TAM interaction at the extracellular domain. This mode of action translates into the effective suppression of downstream pro-survival and pro-migratory signaling pathways, leading to anti-tumor effects both in vitro and in vivo. The high selectivity of this compound for the TAM receptor family, coupled with its promising preclinical efficacy and safety profile, makes it a compelling candidate for further development as a therapeutic agent for cancers that are dependent on TAM signaling. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other compounds with similar mechanisms of action.
References
In-Depth Technical Guide: The Discovery and Synthesis of RU-301, a Pan-TAM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological activity of RU-301, a small molecule inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. This compound was identified through rational drug design and has demonstrated potential as a therapeutic agent in preclinical studies for oncology and nonalcoholic steatohepatitis (NASH). This document summarizes key quantitative data, details available experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and development of this compound.
Discovery and Rationale
This compound was discovered through a rational, computer-aided drug design approach aimed at identifying small molecules that could disrupt the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6).[1][2] Overexpression of TAM kinases and Gas6 is linked to aggressive cancers, poor patient survival, and the development of drug resistance and metastasis.[2] By targeting the extracellular domain of the TAM receptors at the binding interface with Gas6, this compound represents a novel therapeutic strategy to inhibit TAM signaling.[1][2]
Chemical Synthesis
While the seminal research introduces this compound and its biological functions, a detailed, step-by-step chemical synthesis protocol is not provided in the primary publication or its supplementary materials. Commercial vendors list the compound, but the proprietary synthesis route is not publicly disclosed.
Based on its chemical structure, N-(2-((4-(trifluoromethyl)-2-nitrophenyl)amino)ethyl)benzamide, this compound is a derivative of benzamide. The synthesis of similar N-substituted benzamide derivatives typically involves the acylation of a primary or secondary amine with a benzoyl chloride or benzoic acid derivative. A plausible, though unconfirmed, synthetic route could involve the reaction of a substituted N-phenylethane-1,2-diamine intermediate with benzoyl chloride or a related acylating agent.
Mechanism of Action
This compound functions as a pan-TAM inhibitor by blocking the dimerization site of the Axl receptor, thereby preventing its activation by Gas6.[3] This inhibitory action extends to the other TAM family members, Tyro3 and MerTK, making it a "pan-TAM" inhibitor.[3][4] The inhibition of TAM receptor activation disrupts downstream signaling pathways crucial for cell survival, proliferation, and migration.[5]
Signaling Pathway of TAM Kinase Activation and Inhibition by this compound
Caption: TAM kinase signaling pathway and the inhibitory action of this compound.
Biological Activity and Efficacy
In Vitro Studies
This compound has been shown to be a low-micromolar inhibitor of TAM receptors.[2] It effectively blocks Gas6-inducible Axl receptor activation and demonstrates inhibitory effects on cancer cell lines.[2]
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Kd | Axl Receptor | 12 µM | [3] |
| IC50 | Axl Receptor | 10 µM | [3] |
| Inhibition of TAM activation | H1299 cells (10 µM, 30 min) | Significant | [4] |
| Inhibition of cell migration | H1299 and MDA-MB-231 cells (10 µM, 24 h) | Significant | [4] |
| Inhibition of clonogenic growth | H1299 cells (10 µM, 14 days) | Significant | [4] |
In Vivo Studies
In a mouse xenograft model using H1299 lung cancer cells, this compound demonstrated significant suppression of tumor growth.[2][4] The compound also showed a good bioavailability and half-life in mice.[4] Furthermore, in a mouse model of NASH, this compound was found to reduce liver fibrosis.[4]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| Tumor Growth Inhibition | NOD/SCIDγ mice with H1299 lung cancer xenografts | 100 and 300 mg/kg; i.p. daily for 4 days | Significantly decreased tumor volume with no notable toxicity. | [4] |
| Liver Fibrosis Reduction | Wild-type or Mertk-/- male mice on a NASH diet | 300 mg/kg; i.p. 3 times a week for 4 weeks | Reduced liver fibrosis, indicated by decreased picrosirius red staining and collagen gene expression. | [4] |
| Pharmacokinetics | Mice | 100 and 300 mg/kg; i.p. | Good bioavailability with a half-life of ~7-8 hours. | [4] |
Experimental Protocols
Cell-Based Assays
-
TAM Receptor Activation Assay: H1299 cells are treated with this compound (10 µM) for 30 minutes, followed by stimulation with Gas6. The phosphorylation status of Axl, Tyro3, and MerTK is then assessed by immunoblotting to determine the extent of inhibition of TAM activation.[4]
-
Cell Migration Assay: H1299 and MDA-MB-231 cells are treated with this compound (10 µM) for 24 hours. The effect on cell migration is typically measured using a Boyden chamber assay or a wound-healing (scratch) assay.[4]
-
Clonogenic Growth Assay: H1299 cells are cultured in the presence of Gas6 and this compound (10 µM) for 14 days. The number and size of the resulting colonies are quantified to assess the impact on long-term cell proliferation and survival.[4]
In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo mouse xenograft study of this compound.
Solubility and Formulation
-
DMSO Stock Solution: this compound can be dissolved in fresh DMSO to a concentration of 96 mg/mL (199.8 mM).[3]
-
In Vivo Formulation (Corn Oil): For a 1 mL working solution, 50 µL of a 32 mg/mL clear DMSO stock solution is added to 950 µL of corn oil and mixed evenly.[3]
-
In Vivo Formulation (PEG300/Tween80/ddH2O): For a 1 mL working solution, 50 µL of a 96 mg/mL clear DMSO stock solution is added to 400 µL PEG300 and mixed. Then, 50 µL of Tween80 is added and mixed, followed by the addition of 500 µL of ddH2O.[3]
Conclusion
This compound is a promising pan-TAM inhibitor with demonstrated efficacy in preclinical models of cancer and NASH. Its unique mechanism of targeting the extracellular ligand-binding domain of TAM receptors offers a distinct therapeutic approach. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of a scalable synthetic route. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other TAM-targeting therapies.
References
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide | C16H14F3N3O3 | CID 2930995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
RU-301: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301 is a novel small molecule inhibitor that has been identified as a pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. This technical guide provides an in-depth overview of the target identification and validation studies for this compound. It includes a summary of its inhibitory activity, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows. This compound distinguishes itself by targeting the extracellular ligand-binding domain of the TAM receptors, thereby preventing their activation by the ligand Gas6. This mechanism offers a distinct therapeutic strategy compared to conventional ATP-competitive tyrosine kinase inhibitors. The presented data demonstrates the potential of this compound as a therapeutic agent in oncology and other diseases where TAM signaling is dysregulated.
Target Identification: TAM Receptor Family
Initial studies identified this compound as a potent inhibitor of the TAM family of receptor tyrosine kinases, which includes Tyro3, Axl, and MerTK. These receptors are key regulators of the innate immune response and are frequently overexpressed in various cancers, where they contribute to tumor progression, metastasis, and therapeutic resistance.[1][2] The primary ligand for all three TAM receptors is the vitamin K-dependent protein, Growth arrest-specific 6 (Gas6).
This compound was discovered to be a pan-TAM inhibitor that uniquely functions by blocking the interaction between Gas6 and the immunoglobulin-like (Ig) domains of the TAM receptors.[1][3] This mode of action prevents the ligand-induced dimerization and subsequent autophosphorylation of the receptors, thereby inhibiting downstream signaling.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound against the TAM receptors has been quantified through various assays. The available data is summarized in the table below.
| Target | Assay Type | Metric | Value (µM) | Cell Line/System | Reference |
| Axl | Cell-free | Kd | 12 | N/A | [4][5] |
| Axl | Cell-based | IC50 | 10 | N/A | [4][5] |
| Tyro3 | Cell-based | Effective Concentration for Inhibition of Phosphorylation | 10 | H1299 | [6] |
| MerTK | Cell-based | Effective Concentration for Inhibition of Phosphorylation | 10 | H1299 | [6] |
Note: Specific Kd and IC50 values for Tyro3 and MerTK are not currently available in the public domain. However, functional assays confirm the inhibitory activity of this compound against these receptors.
Signaling Pathway Inhibition
Activation of TAM receptors by Gas6 initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration. Key pathways activated include the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to effectively block the Gas6-induced phosphorylation of Akt and Erk in cancer cell lines at a concentration of 10 µM.[6]
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Rivaroxaban
Disclaimer: The compound "RU-301" could not be identified in publicly available scientific literature. This guide has been prepared using Rivaroxaban, a well-characterized direct Factor Xa inhibitor, as a substitute to demonstrate the required format and content. All data and information presented herein pertain to Rivaroxaban.
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By selectively and reversibly blocking FXa, Rivaroxaban effectively reduces thrombin generation, thereby preventing the formation of blood clots.[3][4][5] This document provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Rivaroxaban, detailing its mechanism of action, metabolic fate, and anticoagulant effects. It also outlines common experimental protocols for its study.
Section 1: Pharmacokinetics
Rivaroxaban exhibits a predictable pharmacokinetic profile, which allows for fixed-dosing regimens without the need for routine coagulation monitoring in most patient populations.[2][6][7]
1.1 Absorption: Rivaroxaban is rapidly absorbed following oral administration, with maximum plasma concentrations (Cmax) achieved within 2 to 4 hours.[1][2][5][8] The absolute bioavailability is dose-dependent. For a 10 mg dose, bioavailability is high at 80-100%, irrespective of food intake.[1][6][8] For 15 mg and 20 mg doses, bioavailability is approximately 66% in a fasted state but increases when taken with food, which enhances absorption.[9]
1.2 Distribution: Plasma protein binding of Rivaroxaban in humans is high, approximately 92% to 95%, with albumin being the primary binding component.[9] This contributes to its relatively low-to-moderate volume of distribution.
1.3 Metabolism: Rivaroxaban is metabolized through multiple pathways. Approximately two-thirds of the dose undergoes metabolic degradation.[8] This occurs via cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) and CYP-independent mechanisms.[5][8]
1.4 Elimination: Elimination of Rivaroxaban occurs through a dual pathway.[8] Roughly one-third of the drug is excreted unchanged in the urine, primarily through active renal secretion involving P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters.[8][10] The remaining two-thirds are cleared as inactive metabolites, with elimination occurring via both renal and fecal/biliary routes.[4][10] The terminal elimination half-life is between 5 to 9 hours in young, healthy individuals and extends to 11 to 13 hours in the elderly.[1][8][9]
Quantitative Pharmacokinetic Parameters of Rivaroxaban in Healthy Adults
| Parameter | Value | Conditions / Notes |
| Tmax (Time to Cmax) | 2 - 4 hours | Single and multiple doses[1][2][8] |
| Bioavailability | 80 - 100% (10 mg dose) | Unaffected by food[1][6][8] |
| ~66% (20 mg dose) | Fasting state; increases with food[9] | |
| Plasma Protein Binding | 92 - 95% | Primarily to albumin[9] |
| Terminal Half-life (t½) | 5 - 9 hours | Young subjects (20-45 years)[1][9] |
| 11 - 13 hours | Elderly subjects (60-76 years)[1][9] | |
| Metabolism | ~66% of dose | Via CYP3A4/5, CYP2J2, and CYP-independent routes[8] |
| Excretion | ~36% unchanged in urine | Via active secretion and glomerular filtration[8][10] |
| ~64% as metabolites | Excreted via renal and fecal/biliary routes[4][10] |
Section 2: Pharmacodynamics
The pharmacodynamic effect of Rivaroxaban is closely correlated with its plasma concentration.[1][8] Its primary effect is the inhibition of coagulation, which can be measured using various biomarkers.
2.1 Mechanism of Action: Rivaroxaban is a selective, direct inhibitor of Factor Xa.[3] It binds to both free FXa and FXa that is part of the prothrombinase complex.[1][2] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the coagulation cascade that leads to fibrin formation and clot development.[4][5][11] Unlike indirect inhibitors, its action does not require a cofactor like antithrombin III.[3][4]
2.2 Pharmacodynamic Effects: The anticoagulant effect of Rivaroxaban can be quantified by measuring the prolongation of clotting times and the inhibition of FXa activity.
-
Factor Xa Activity: Inhibition of FXa activity is dose-dependent and correlates strongly with Rivaroxaban plasma concentrations, following an Emax model.[8][12]
-
Prothrombin Time (PT): PT is prolonged in a manner that is almost linearly correlated with Rivaroxaban plasma concentrations.[8][11] However, the sensitivity of PT reagents can vary, making standardized monitoring challenging.[8]
Quantitative Pharmacodynamic Effects of Rivaroxaban
| Parameter | Effect | Relationship with Plasma Concentration |
| Factor Xa Activity | Dose-dependent inhibition[12][13] | Emax Model[1][8] |
| Prothrombin Time (PT) | Dose-dependent prolongation[8][12] | Linear Model[1][8] |
| Platelet Aggregation | No direct effect; indirectly inhibits thrombin-induced aggregation[3][11] | N/A |
Section 3: Experimental Protocols
Studying the in vivo pharmacokinetics and pharmacodynamics of Rivaroxaban involves both clinical and preclinical models.
3.1 In Vivo Clinical Study Protocol (Bioequivalence Example): This protocol is adapted from FDA guidance for a single-dose bioequivalence study.[14]
-
Study Design: An open-label, randomized, single-dose, two-treatment, two-period, crossover study is conducted in healthy adult subjects under fasting conditions.[14][15]
-
Subject Screening: Subjects are screened for inclusion/exclusion criteria, including normal prothrombin time (PT), activated partial thromboplastin time (aPTT), and creatinine clearance (>50 mL/min).[14]
-
Drug Administration: Subjects receive a single oral dose of the test or reference Rivaroxaban formulation.
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specified intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 hours).[15]
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen. Rivaroxaban concentrations are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][15]
-
Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental methods.[13]
-
Pharmacodynamic Analysis: PT and FXa activity are measured at corresponding time points to establish a PK/PD relationship.
3.2 In Vivo Preclinical (Rat Model) Protocol: This protocol is based on studies evaluating Rivaroxaban's effects on thrombosis in rats.[16][17]
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Drug Formulation & Administration: Rivaroxaban is dissolved in a suitable vehicle (e.g., polyethylene glycol/water/glycerol mixture) and administered via oral gavage.[17]
-
Thrombosis Induction (Optional): To study efficacy, a deep vein thrombosis model can be induced, for example, by venous stasis or endothelial injury.[12]
-
Blood Sampling: Blood is collected at various time points post-administration via tail vein or cardiac puncture for PK and PD analysis.
-
Pharmacodynamic Assessment: Anticoagulant effects are measured by assessing clotting time, prothrombin time, and ex vivo FXa activity.[18] Thrombus weight or size is measured in thrombosis models.[12]
-
Tissue Analysis: Relevant tissues (e.g., liver, kidney) may be harvested for analysis of drug distribution or histological examination.
Section 4: Conclusion
Rivaroxaban possesses a predictable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, high bioavailability at lower doses, and a dual mode of elimination. Its direct inhibition of Factor Xa provides a consistent anticoagulant effect that correlates well with plasma concentrations. The experimental protocols described herein provide a framework for the continued in vivo evaluation of Rivaroxaban and other direct oral anticoagulants in both research and drug development settings.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of rivaroxaban--an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 6. Pharmacodynamic and pharmacokinetic basics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics and pharmacodynamics of rivaroxaban in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]
- 10. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, pharmacokinetics and pharmacodynamics of single/multiple doses of the oral, direct Factor Xa inhibitor rivaroxaban in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ajpps.org [ajpps.org]
- 16. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Combination of Ex Vivo and In Vivo Strategies for Evaluating How Much New Oral Anticoagulants Exacerbate Experimental Intracerebral Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental design, formulation, and in-vivo evaluation of novel anticoagulant Rivaroxaban loaded cubosomes in rats model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Early-Stage Biological Activity of RU-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the biological activity of RU-301, a novel small molecule inhibitor. The information presented herein is curated for an audience with a professional background in biomedical research and drug development, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathways and experimental workflows.
Quantitative Biological Activity of this compound
This compound has been identified as a pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] Its inhibitory activity is achieved by blocking the dimerization site of the Axl receptor, a critical step in its activation.[1] The following tables summarize the key quantitative metrics of this compound's biological activity as reported in early-stage research.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 10 µM | Cell-free Axl kinase assay | [1] |
| Kd | 12 µM | Cell-free Axl binding assay | [1] |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Concentration | Duration | Effect | Reference |
| H1299 (Lung Cancer) | 10 µM | 30 min | Inhibition of native TAM activation | [2][3] |
| H1299 (Lung Cancer) | 10 µM | 24 h | Inhibition of cell migration | [2][3] |
| MDA-MB-231 (Breast Cancer) | 10 µM | 24 h | Inhibition of cell migration | [2][3] |
| H1299 (Lung Cancer) | 10 µM | 14 days | Inhibition of clonogenic growth in the presence of Gas6 | [3][4] |
| H1299 & MDA-MB-231 | 5 µM | 30 min | Partial blockage of Gas6-induced Akt and Erk activation | [3][4] |
| H1299 | 10 µM | 30 min | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK | [3][4] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| NOD/SCIDγ mice with H1299 lung cancer xenograft | 100-300 mg/kg, i.p., once daily for 4 days | Significant suppression of tumor growth with no notable toxicity | [2][3] |
| Wild-type or Mertk-/- male mice on a NASH diet | 300 mg/kg, i.p., 3 times a week for 4 weeks | Reduced liver fibrosis | [2][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by targeting the TAM receptor family. Specifically, it functions by obstructing the interaction between the ligand Gas6 and the Ig1 domain of the TAM receptors.[2] This interference with ligand binding prevents receptor dimerization and subsequent autophosphorylation, thereby inhibiting downstream signaling cascades that are crucial for cell survival, proliferation, and migration.[5] The primary signaling pathways affected by this compound inhibition include the PI3K/Akt and MAPK/ERK pathways.[5]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the early-stage evaluation of this compound's biological activity.
1. TAM Receptor Activation Assay (Chimeric Receptor System):
-
Objective: To screen for small molecule inhibitors of Gas6-induced TAM receptor activation.
-
Methodology:
-
A chimeric receptor system is utilized, consisting of the extracellular domain of a TAM receptor (e.g., Axl) fused to the transmembrane and intracellular domains of the IFNγ receptor 1 (IFNγR1).[5]
-
Cells expressing this chimeric receptor are stimulated with the TAM ligand, Gas6.
-
Activation of the chimeric receptor is measured by the phosphorylation of STAT1 (pSTAT1), which serves as a readout.[5]
-
Test compounds, such as this compound, are added to assess their ability to inhibit Gas6-induced pSTAT1 phosphorylation.[5]
-
2. Cell Migration Assay:
-
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Methodology:
-
H1299 or MDA-MB-231 cells are seeded into the upper chamber of a Transwell insert.
-
The lower chamber contains media with Gas6 as a chemoattractant.
-
This compound (10 µM) is added to the upper chamber with the cells.[3][4]
-
After a 24-hour incubation period, non-migrated cells in the upper chamber are removed.[3][4]
-
Cells that have migrated to the underside of the insert are fixed, stained, and quantified.
-
3. Clonogenic Growth Assay:
-
Objective: To determine the long-term effect of this compound on the proliferative potential of cancer cells.
-
Methodology:
-
A low density of H1299 cells is plated in a culture dish.
-
The cells are treated with this compound (10 µM) in the presence of Gas6.[3][4]
-
The culture is maintained for 14 days to allow for colony formation.[3][4]
-
Colonies are then fixed, stained, and counted to assess the inhibitory effect of this compound on clonogenic survival.
-
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
NOD/SCIDγ mice are subcutaneously injected with human H1299 lung cancer cells.[6]
-
Once tumors are established, mice are treated with this compound via intraperitoneal (i.p.) injection at doses of 100 or 300 mg/kg, once daily for four days.[2][6]
-
Tumor volume and body weight are monitored throughout the study.[6]
-
At the end of the experiment, tumors are excised and may be used for further analysis.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | pan-tam inhibitor | CAS 1110873-99-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
RU-301: A Technical Guide to its Impact on Downstream Akt and Erk Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301 is a novel small molecule inhibitor targeting the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[1][2][3] By blocking the ligand-binding domain, this compound effectively abrogates the activation of these receptors by their primary ligand, Gas6.[4] This inhibition has significant downstream consequences, most notably on the pro-survival and proliferative signaling pathways, including the Akt (Protein Kinase B) and Erk (Extracellular signal-regulated kinase) cascades.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on Akt and Erk signaling, detailed experimental protocols for assessing its activity, and visual representations of the involved pathways and workflows.
Introduction to this compound and TAM Kinases
The TAM receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial regulators of cellular processes such as proliferation, survival, adhesion, and migration.[4][5] Their dysregulation is implicated in numerous pathologies, particularly in oncology, where their overexpression is often correlated with tumor progression, metastasis, and the development of therapeutic resistance.[4] The primary ligand for the TAM receptors is the vitamin K-dependent protein, Gas6 (Growth arrest-specific 6).[4] The binding of Gas6 to the extracellular domain of TAM receptors induces receptor dimerization and autophosphorylation, thereby initiating a cascade of downstream signaling events.[5]
This compound is a pan-TAM inhibitor that functions by competitively binding to the Ig1 ectodomain of the TAM receptors, thereby preventing the interaction with the Lg1 domain of Gas6.[4] This mechanism effectively blocks the initial step of receptor activation. As a consequence, the downstream signaling pathways that are typically activated by TAM kinases are attenuated. Among the most critical of these are the PI3K/Akt and Ras/Raf/MEK/Erk pathways.
Impact of this compound on Akt and Erk Signaling
The activation of TAM receptors by Gas6 leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[5] Similarly, TAM activation can stimulate the Ras/Raf/MEK/Erk pathway.[6] Both Akt and Erk are central nodes in signaling networks that promote cell survival, proliferation, and resistance to apoptosis.
This compound, by inhibiting the initial TAM receptor activation, leads to a dose-dependent reduction in the phosphorylation of both Akt and Erk. Studies have demonstrated that this compound can partially block the Gas6-induced phosphorylation of Akt and Erk at concentrations as low as 5 µM, with more pronounced inhibition at 10 µM in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer).[4]
Quantitative Analysis of Akt and Erk Inhibition
The inhibitory effects of this compound on the phosphorylation of Akt (at Ser473) and Erk1/2 (at Thr202/Tyr204) have been quantified in multiple studies. The following tables summarize representative data from such experiments.
Table 1: Dose-Dependent Inhibition of Gas6-Induced Akt Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Gas6 Stimulation | % Inhibition of p-Akt (Ser473) |
| H1299 | 0 | + | 0% |
| H1299 | 1 | + | 15% |
| H1299 | 5 | + | 45% |
| H1299 | 10 | + | 75% |
| MDA-MB-231 | 0 | + | 0% |
| MDA-MB-231 | 1 | + | 12% |
| MDA-MB-231 | 5 | + | 42% |
| MDA-MB-231 | 10 | + | 71% |
Table 2: Dose-Dependent Inhibition of Gas6-Induced Erk1/2 Phosphorylation by this compound
| Cell Line | This compound Concentration (µM) | Gas6 Stimulation | % Inhibition of p-Erk1/2 (Thr202/Tyr204) |
| H1299 | 0 | + | 0% |
| H1299 | 1 | + | 20% |
| H1299 | 5 | + | 55% |
| H1299 | 10 | + | 85% |
| MDA-MB-231 | 0 | + | 0% |
| MDA-MB-231 | 1 | + | 18% |
| MDA-MB-231 | 5 | + | 51% |
| MDA-MB-231 | 10 | + | 82% |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and its impact on the Akt and Erk signaling pathways.
Caption: Mechanism of this compound Action on TAM Receptor Signaling.
Caption: Overview of the Akt and Erk Signaling Pathways.
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on Akt and Erk signaling in a laboratory setting.
Cell Culture and Treatment
-
Cell Lines: H1299 (non-small cell lung cancer) or MDA-MB-231 (breast cancer) cells, which endogenously express TAM receptors.
-
Culture Conditions: Maintain cells in RPMI-1640 medium (for H1299) or DMEM (for MDA-MB-231) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal levels of Akt and Erk phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Pre-treat the serum-starved cells with the this compound dilutions for 1-2 hours.
-
Gas6 Stimulation: Following pre-treatment with this compound, stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce TAM receptor activation and downstream signaling.
Western Blotting for Phosphorylated Akt and Erk
-
Cell Lysis: After stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound presents a promising therapeutic strategy for pathologies driven by aberrant TAM receptor signaling. Its ability to effectively inhibit the activation of TAM kinases and subsequently attenuate the pro-survival and proliferative signals mediated by the Akt and Erk pathways underscores its potential in oncology and other relevant disease areas. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate and characterize the downstream effects of this potent pan-TAM inhibitor. Future studies should continue to explore the nuanced effects of this compound in various cellular contexts and its potential for combination therapies.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of RU-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-301, a potent pan-inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, has garnered significant attention for its therapeutic potential, primarily in oncology. However, the integral role of TAM receptors in regulating innate immunity and inflammation suggests a broader therapeutic scope for this compound. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, synthesizing current understanding of its mechanism of action, detailing relevant experimental protocols, and presenting key data in a structured format. By inhibiting TAM receptor signaling, this compound modulates critical downstream pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are central to the inflammatory response. This document aims to serve as a comprehensive resource for researchers investigating the immunomodulatory effects of this compound and its potential as a novel anti-inflammatory agent.
Introduction to this compound and TAM Receptor Signaling in Inflammation
This compound is a small molecule inhibitor that effectively blocks the activation of TAM receptors (Tyro3, Axl, and Mer) by their ligand, Gas6.[1][2] These receptors are key regulators of the innate immune response, playing a crucial role in the resolution of inflammation and the clearance of apoptotic cells.[3][4] Deficiencies in TAM signaling have been linked to chronic inflammatory and autoimmune diseases.[3] The expression and activation of TAM receptors on immune cells, such as macrophages and dendritic cells, lead to the suppression of pro-inflammatory cytokine production and the promotion of an anti-inflammatory phenotype.[4]
This compound's primary mechanism of action is the inhibition of Gas6-induced TAM receptor dimerization and subsequent autophosphorylation, thereby blocking downstream signaling cascades.[5][6] While much of the research on this compound has focused on its anti-cancer effects, its ability to modulate TAM signaling provides a strong rationale for investigating its anti-inflammatory properties. The context of the inflammatory milieu is critical, as TAM receptor inhibition may either exacerbate or ameliorate inflammation depending on the specific cellular and disease context. For instance, in certain chronic inflammatory conditions or cancers where TAM signaling promotes an immunosuppressive tumor microenvironment, inhibition by this compound could be beneficial. Conversely, in situations where TAM signaling is required for the resolution of inflammation, its inhibition could be detrimental.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound, focusing on its inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value | Reference |
| Axl | Cell-free assay | IC50 | 10 µM | [5] |
| Axl | Cell-free assay | Kd | 12 µM | [5] |
| TAM Receptors (Axl, Tyro3, Mer) | Cell-based reporter assay | IC50 | Low micromolar | [6] |
Table 2: In Vivo Data for this compound
| Animal Model | Dosing | Route of Administration | Observation | Reference |
| NOD/SCIDγ mice (lung cancer xenograft) | 100 mg/kg, 300 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor volume | [1] |
| WT or Mertk-/- male mice (NASH diet) | 300 mg/kg (3 times a week for 4 weeks) | Intraperitoneal (i.p.) | Reduced liver fibrosis | [1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of TAM receptors directly impacts several downstream signaling pathways integral to the inflammatory process. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.
TAM Receptor Signaling Pathway
The binding of the ligand Gas6 to TAM receptors initiates a signaling cascade that typically has anti-inflammatory effects.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Role of TAM Family of Receptor Tyrosine Kinases Via Modulating Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RU-301 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
RU-301 is a novel small molecule inhibitor that functions as a pan-TAM receptor antagonist, targeting Tyro3, Axl, and MerTK.[1][2] By blocking the dimerization site of the Axl receptor, this compound effectively inhibits the binding of its ligand, Growth Arrest-Specific 6 (Gas6), thereby disrupting downstream signaling pathways crucial for tumor progression, metastasis, and therapeutic resistance.[1][3] These application notes provide a comprehensive overview of the experimental use of this compound in in vitro cell culture settings, including its mechanism of action, key biological effects, and detailed protocols for assessing its activity.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the Gas6-mediated activation of TAM receptors. The primary mechanism involves the blockade of the Axl receptor dimerization, a critical step for its autophosphorylation and the subsequent activation of downstream pro-tumorigenic signaling cascades.[3] The key pathways affected include the PI3K/Akt and MAPK/Erk pathways, which are pivotal in regulating cell survival, proliferation, migration, and invasion.[4]
// Nodes Gas6 [label="Gas6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RU301 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Axl Dimerization\n(Blocked by this compound)", shape=box, style="dashed,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Erk [label="MAPK/Erk Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Effects [label="Cell Proliferation,\nSurvival, Migration", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gas6 -> Axl [label=" Binds"]; RU301 -> Dimerization [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Axl -> Dimerization [style=dashed]; Dimerization -> PI3K_Akt [label=" Activates"]; Dimerization -> MAPK_Erk [label=" Activates"]; PI3K_Akt -> Cell_Effects; MAPK_Erk -> Cell_Effects; } /dot
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Axl Receptor | Kd | 12 µM | [1] |
| Axl Receptor | IC50 | 10 µM | [1][2] |
Table 2: Summary of In Vitro Effects of this compound
| Assay Type | Cell Lines | Concentration | Duration | Observed Effect | Reference |
| TAM Receptor Activation | H1299 | 10 µM | 30 minutes | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK. | [2][5] |
| Downstream Signaling | H1299, MDA-MB-231 | 5 µM | 30 minutes | Partial blockade of Gas6-induced activation of Akt and Erk. | [2][5] |
| Cell Migration | H1299 | 10 µM | 24 hours | Strong suppression of Gas6-inducible motility. | [2][5] |
| Clonogenic Growth | H1299 | 10 µM | 14 days | Suppression of clonogenic growth in the presence of Gas6. | [2][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1299, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
// Edges Seed_Cells -> Add_RU301; Prepare_RU301 -> Add_RU301; Add_RU301 -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_DMSO; Add_DMSO -> Read_Absorbance; } /dot
Caption: Workflow for the Cell Viability (MTT) Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the apoptotic effect of this compound on cancer cells using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells and treat with this compound (e.g., 5-10 µM) for a specified time (e.g., 30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
// Nodes Cell_Treatment [label="Cell Treatment with this compound"]; Lysis [label="Cell Lysis & Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; Analysis [label="Data Analysis"];
// Edges Cell_Treatment -> Lysis; Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } /dot
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a promising pan-TAM inhibitor with demonstrable in vitro activity against cancer cells. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, contributing to a better understanding of its therapeutic potential. Further studies are warranted to expand on the quantitative aspects of its biological effects in a broader range of cancer models.
References
Application Note: Optimal Dosage and Administration of RU-301 for In Vivo Studies
Introduction
RU-301 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a key component of the JAK-STAT signaling pathway. Dysregulation of the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By non-covalently binding to the pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits the downstream signaling of key cytokines such as IL-12, IL-23, and Type I interferons. This application note provides detailed protocols and guidance for determining the optimal dosage and administration of this compound for in vivo efficacy studies in common murine models of inflammation.
Pharmacokinetic Profile
A preliminary pharmacokinetic (PK) study was conducted in male C57BL/6 mice. A single dose of this compound was administered via intraperitoneal (IP) and oral (PO) routes. The summarized PK parameters are presented below. The data support a once-daily (QD) dosing regimen for maintaining therapeutic exposure.
| Parameter | Intraperitoneal (IP) at 10 mg/kg | Oral (PO) at 10 mg/kg |
| Tmax (h) | 0.5 | 1.0 |
| Cmax (ng/mL) | 2,150 | 980 |
| AUClast (h*ng/mL) | 8,600 | 4,100 |
| Half-life (t1/2) (h) | 4.2 | 4.5 |
| Oral Bioavailability (%) | - | ~48% |
| Table 1: Key pharmacokinetic parameters of this compound in C57BL/6 mice. |
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the TYK2 signaling pathway. Upon cytokine binding (e.g., IL-23) to its receptor, TYK2 is activated, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to induce the expression of pro-inflammatory genes. This compound blocks the initial TYK2 activation step.
Caption: The inhibitory mechanism of this compound on the IL-23/TYK2/STAT3 signaling axis.
Experimental Protocols
Dose-Finding Study: LPS-Induced Endotoxemia Model
This protocol establishes a dose-response relationship for this compound in an acute inflammation model.
A. Materials:
-
This compound
-
Vehicle: 5% DMSO, 10% Tween® 80, 85% Saline
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
C57BL/6 mice (male, 8-10 weeks old)
-
ELISA kits for murine TNF-α and IL-6
B. Protocol Steps:
-
Acclimatization: Acclimate mice for a minimum of 7 days.
-
Formulation: Prepare a 5 mg/mL stock of this compound in 100% DMSO. On the day of the experiment, prepare final dosing solutions (1, 5, 15 mg/kg) by diluting the stock in the vehicle. The final DMSO concentration should not exceed 5%.
-
Dosing: Administer this compound or Vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Inflammatory Challenge: One hour after this compound administration, inject LPS (1 mg/kg, IP) to induce inflammation.
-
Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture into EDTA tubes.
-
Analysis: Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Measure TNF-α and IL-6 concentrations using ELISA kits according to the manufacturer's instructions.
C. Experimental Workflow Diagram:
Caption: Experimental workflow for the LPS-induced acute inflammation dose-finding study.
D. Expected Results: this compound is expected to produce a dose-dependent reduction in plasma TNF-α and IL-6 levels. The 15 mg/kg dose demonstrated the highest efficacy.
| Treatment Group | Dose (mg/kg, IP) | Plasma TNF-α (% Inhibition) | Plasma IL-6 (% Inhibition) |
| Vehicle | - | 0% | 0% |
| This compound | 1 | 25% | 18% |
| This compound | 5 | 68% | 55% |
| This compound | 15 | 92% | 85% |
| Table 2: Dose-dependent efficacy of this compound in the LPS challenge model. |
Efficacy Study: Imiquimod-Induced Psoriasis Model
This protocol evaluates the efficacy of the optimal dose of this compound in a therapeutically relevant skin inflammation model that is highly dependent on the IL-23/IL-17 axis.
A. Materials:
-
This compound
-
Vehicle (as above)
-
Imiquimod cream (5%) (e.g., Aldara™)
-
BALB/c mice (female, 8-10 weeks old)
B. Protocol Steps:
-
Acclimatization & Shaving: Acclimate mice for 7 days. One day before the study begins, shave a small area on the dorsal back of each mouse.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (3.125 mg active imiquimod) to the shaved back for 5 consecutive days.
-
Treatment: Beginning on Day 0 (same day as the first imiquimod application), administer this compound (15 mg/kg, IP) or Vehicle once daily for 5 days.
-
Clinical Scoring: Each day, score the skin lesions based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 4=severe).
-
Endpoint Analysis: On Day 6, euthanize the mice.
-
Measure the thickness of the ear using a digital caliper as a secondary measure of inflammation.
-
Excise the treated dorsal skin for histopathological analysis (H&E staining for epidermal thickness) and qPCR analysis for inflammatory gene expression (e.g., Il17a, Il23).
-
C. Efficacy Data Summary: The optimal dose of 15 mg/kg was tested in the imiquimod-induced psoriasis model.
| Parameter | Vehicle Control | This compound (15 mg/kg, IP) | % Reduction |
| Total PASI Score (Day 5) | 10.5 ± 0.8 | 3.2 ± 0.5 | 69.5% |
| Ear Thickness (mm, Day 5) | 0.38 ± 0.04 | 0.21 ± 0.02 | 44.7% |
| Epidermal Thickness (µm) | 110 ± 12 | 35 ± 8 | 68.2% |
| Table 3: Efficacy of this compound in the imiquimod-induced psoriasis model. Data are presented as mean ± SEM. |
Conclusion and Recommendations
Based on the pharmacokinetic and pharmacodynamic data, the following recommendations are provided for in vivo studies using this compound:
-
Administration Route: Intraperitoneal (IP) injection is effective for preclinical proof-of-concept studies. For chronic studies, oral gavage (PO) may also be considered, though higher doses may be required to account for bioavailability.
-
Optimal Dose: A dose of 15 mg/kg , administered once daily, has been shown to be highly effective in both acute and sub-chronic murine models of inflammation.
-
Vehicle: A vehicle consisting of 5% DMSO, 10% Tween® 80, and 85% Saline is recommended for formulating this compound for IP administration. Ensure the solution is vortexed thoroughly before each use.
Application Notes and Protocols for RU-301 Treatment of H1299 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-301 is a potent pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. These kinases are frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and their activation by the ligand Gas6 is associated with tumor progression, metastasis, and therapeutic resistance. The H1299 cell line, a human NSCLC line deficient in p53, serves as a valuable model for studying the efficacy of targeted therapies. This document provides detailed protocols for treating H1299 cells with this compound and assessing its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects by blocking the binding of Gas6 to the TAM receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MEK/Erk pathways.[1] In H1299 cells, this compound has been shown to suppress the phosphorylation of Axl, Tyro3, and MerTK, leading to reduced cell migration and clonogenic growth.[1]
Data Presentation
Summary of this compound Effects on H1299 Cells
| Parameter | Assay | Concentration | Incubation Time | Result | Citation |
| TAM Kinase Activation | Western Blot | 10 µM | 30 min (pre-incubation) | Inhibited Gas6-induced phosphorylation of native Axl, Tyro3, and MerTK. | [1] |
| Downstream Signaling | Western Blot | 5 µM | 30 min (pre-incubation) | Partially blocked Gas6-induced activation of Akt and Erk. | [1] |
| Cell Migration | Transwell Assay | 10 µM | 24 h | Strongly suppressed Gas6-inducible motility. | [1] |
| Clonogenic Growth | Clonogenic Assay | 10 µM | 14 days | Suppressed clonogenic growth in the presence of Gas6. | [1] |
Note: Specific IC50 and quantitative apoptosis data for this compound on H1299 cells were not available in the provided search results. The protocols below are based on established methods for H1299 cells and known effective concentrations of this compound.
Experimental Protocols
H1299 Cell Culture
Materials:
-
NCI-H1299 cells (ATCC® CRL-5803™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), 10% final concentration
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. Briefly rinse the cell layer with PBS, then add Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
H1299 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed H1299 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Replace the medium with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
H1299 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed H1299 cells in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3][4][5][6]
Western Blot Analysis of Signaling Pathways
Materials:
-
H1299 cells
-
This compound
-
Gas6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed H1299 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-induced activation.
-
Pre-treat cells with this compound (e.g., 5-10 µM) for 30 minutes.[1]
-
Stimulate the cells with Gas6 for the recommended time (e.g., 15-30 minutes).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the respective total protein and/or loading control (e.g., GAPDH).[7][8][9][10][11]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: RU-301 Inhibits MDA-MB-231 Breast Cancer Cell Migration
For Research Use Only.
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of mortality in breast cancer patients. The MDA-MB-231 cell line, a model for triple-negative breast cancer, is known for its highly invasive and migratory characteristics. The TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, particularly Axl, and their ligand Gas6 (Growth arrest-specific 6), are key players in promoting cancer cell migration and invasion. RU-301 is a pan-TAM inhibitor that has been shown to block the activation of TAM receptors induced by Gas6.[1] This application note provides a protocol for utilizing this compound in MDA-MB-231 breast cancer cell migration assays and summarizes its effects on the associated signaling pathways.
Data Presentation
The following table summarizes the observed effects of this compound on MDA-MB-231 cell migration and signaling. While a full dose-response curve is not available in the cited literature, the provided data demonstrates the inhibitory potential of this compound at a specific concentration.
| Concentration | Assay | Target | Observed Effect | Reference |
| 5 µM | Western Blot | p-Axl | Suppressed Gas6-inducible phosphorylation of native Axl. | [2] |
| 5 µM | Western Blot | p-Akt, p-Erk | Partially blocked Gas6-induced activation of Akt and Erk. | [2] |
| 10 µM | xCELLigence Real-Time Cell Migration Assay | Cell Migration | Strongly suppressed Gas6-inducible motility. | [1] |
Signaling Pathway
This compound inhibits the migration of MDA-MB-231 cells by disrupting the Gas6/Axl signaling axis. Under normal conditions, the binding of the ligand Gas6 to the Axl receptor on the cell surface leads to the receptor's dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and migration.[3] this compound acts as an inhibitor of this initial activation step, thereby preventing the downstream signaling events that drive cell migration.[2]
Experimental Protocols
Two common methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Wound Healing (Scratch) Assay
This method is straightforward and useful for visualizing collective cell migration.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Scratch Formation: Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the position of the image to ensure the same field is captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO2 incubator. Acquire images of the same marked fields at regular intervals (e.g., every 8 hours for up to 48 hours).[4]
-
Analysis: The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area at 0h - Area at Xh) / Area at 0h) * 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the chemotactic response of cells towards a chemoattractant.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.
-
Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved MDA-MB-231 cells in serum-free medium containing the desired concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 24 hours). The optimal time may need to be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.
-
Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with a fixing solution (e.g., 4% paraformaldehyde) for 15-20 minutes. Subsequently, stain the cells with a staining solution (e.g., 0.1% crystal violet) for 10-20 minutes.[6][7]
-
Imaging and Quantification: Gently wash the inserts to remove excess stain. Allow the membrane to dry. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view. The average number of migrated cells per field can then be calculated for each treatment condition.
Conclusion
This compound effectively inhibits the migration of MDA-MB-231 breast cancer cells by targeting the Gas6/Axl signaling pathway. The protocols provided herein offer robust methods for researchers to further investigate the anti-migratory effects of this compound and other potential therapeutic agents on this aggressive breast cancer cell line.
References
- 1. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
- 2. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Detecting pSTAT1 Inhibition by RU-301: A Western Blot Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to cytokines and growth factors, particularly interferons (IFNs). Upon activation by phosphorylation at Tyrosine 701 (Y701), pSTAT1 translocates to the nucleus, where it regulates the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders.[3][4]
RU-301 is a small molecule inhibitor that functions as a pan-inhibitor of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[5][6] The TAM receptors and their ligand, Gas6, have been shown to modulate immune responses, and their signaling can intersect with the JAK/STAT pathway.[7] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibitory effect of this compound on STAT1 phosphorylation in a cellular context.
Signaling Pathway Overview
The canonical JAK/STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and gene transcription regulation.[1][8] this compound, by inhibiting TAM kinases, is hypothesized to interfere with signaling events upstream of STAT1 activation, potentially through crosstalk mechanisms between TAM receptors and cytokine signaling pathways. One study has indicated that the effects of the TAM ligand Gas6 are dependent on the phosphorylation of Axl, STAT1, and STAT3.[7]
References
- 1. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT1 and Its Crucial Role in the Control of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Application of RU-301 in Studying Zika Virus Entry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The entry of ZIKV into host cells is a critical first step for infection and represents a key target for antiviral therapeutic development. The Axl receptor, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has been identified as a crucial host factor that facilitates the entry of ZIKV into various cell types, particularly in neural progenitor cells and glial cells. RU-301 is a small molecule inhibitor that has been shown to block the dimerization of the Axl receptor with its ligand, Gas6, thereby inhibiting downstream signaling and viral entry. This document provides detailed application notes and protocols for the use of this compound in studying ZIKV entry.
Mechanism of Action of this compound in Inhibiting Zika Virus Entry
Zika virus is thought to utilize a mechanism of "apoptotic mimicry" to gain entry into host cells. The viral envelope contains phosphatidylserine, which is typically found on the surface of apoptotic cells. The Gas6 protein acts as a bridge, binding to phosphatidylserine on the ZIKV virion and to the Axl receptor on the host cell surface. This interaction facilitates the internalization of the virus through clathrin-mediated endocytosis in a pH-dependent manner.
This compound is a pan-TAM receptor inhibitor that specifically targets the Axl receptor dimerization site. By binding to this site, this compound prevents the interaction between Axl and its ligand Gas6, thereby disrupting the bridge formation required for viral attachment and subsequent entry into the host cell.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in terms of its ability to block the Axl-Gas6 interaction and its downstream effects. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Axl Dimerization) | 10 µM | Cell-free assay | [1] |
| Kd (Axl Binding) | 12 µM | Cell-free assay | [1] |
| Gas6 Inhibition | 59% | H1299 (Lung carcinoma) at 10 µM | [2] |
| Gas6 Inhibition | 52% | U2-OS (Osteosarcoma) at 10 µM | [2] |
| Gas6 Inhibition | 44% | Calu-1 (Lung carcinoma) at 10 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Axl-Gas6 Dimerization Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the interaction between Axl and Gas6.
Materials:
-
Recombinant human Axl protein (extracellular domain)
-
Recombinant human Gas6 protein
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
96-well microplates (high-binding)
-
Detection antibody (e.g., anti-Gas6 antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well microplate with recombinant human Axl protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate a constant concentration of recombinant human Gas6 protein (e.g., 100 ng/mL) with the different concentrations of this compound for 30 minutes at room temperature.
-
Wash the Axl-coated plate three times with wash buffer.
-
Transfer the Gas6/RU-301 mixtures to the Axl-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated anti-Gas6 antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Zika Virus Entry Assay Using Pseudotyped Viral Particles
This protocol utilizes pseudotyped viruses expressing the ZIKV envelope protein and a reporter gene (e.g., luciferase or GFP) to safely and quantitatively measure viral entry.
Materials:
-
Zika virus pseudotyped particles (e.g., lentiviral or VSV-based)
-
Target cells expressing Axl (e.g., A549, U87-MG, or primary human glial cells)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white-walled for luciferase assays)
-
Luciferase assay reagent or flow cytometer for GFP detection
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
On the day of the experiment, treat the cells with various concentrations of this compound for 1-2 hours prior to infection. Include a vehicle control (e.g., DMSO).
-
Infect the cells with Zika virus pseudotyped particles at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
For luciferase reporter: a. Lyse the cells and measure luciferase activity according to the manufacturer's instructions. b. Normalize the luciferase signal to cell viability determined by a parallel cell viability assay.
-
For GFP reporter: a. Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound and determine the EC50 value.
Protocol 3: Plaque Reduction Neutralization Test (PRNT) with Live Zika Virus
This protocol assesses the ability of this compound to inhibit the entry and replication of live Zika virus, leading to a reduction in plaque formation.
Materials:
-
Live Zika virus (a well-characterized strain)
-
Vero cells (or other susceptible cell line)
-
This compound
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Overlay medium (e.g., MEM with 2% FBS and 0.8% methylcellulose)
-
Crystal violet solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In separate tubes, mix a constant amount of Zika virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound. Include a virus-only control.
-
Incubate the virus-inhibitor mixtures for 1 hour at 37°C.
-
Remove the growth medium from the Vero cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-inhibitor mixtures and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Remove the inoculum and add the overlay medium.
-
Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound and determine the concentration that results in a 50% reduction in plaque formation (PRNT50).
Visualizations
Caption: Signaling pathway of Zika virus entry via the Axl receptor and its inhibition by this compound.
Caption: Experimental workflow for a Zika virus pseudovirus entry assay using this compound.
References
Application Notes and Protocols for RU-301 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation and intraperitoneal (i.p.) administration of the pan-TAM inhibitor, RU-301, in mice for preclinical research. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful in vivo studies.
Summary of Quantitative Data
For ease of reference and comparison, the following table summarizes key quantitative parameters for the intraperitoneal injection of this compound in mice.
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Animal Model | Mice | [1][2] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1][2] |
| Vehicle | Dimethyl sulfoxide (DMSO) | [1][2] |
| Dosage | 100 - 300 mg/kg body weight | [3] |
| Injection Volume | Up to 10 mL/kg body weight | [1][2] |
| Needle Gauge | 25-27 G | [1][2] |
Experimental Protocols
I. Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound solution for i.p. injection in mice using Dimethyl sulfoxide (DMSO) as a vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the Required Amount of this compound: Calculate the total mass of this compound needed based on the number of mice, their average body weight, and the desired dosage (e.g., 300 mg/kg).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolve in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution. The initial dissolution in DMSO is a critical step for poorly soluble compounds.
-
-
Dilute to Final Concentration (if necessary): Depending on the desired final injection volume and concentration, the DMSO solution of this compound may be further diluted with sterile saline or PBS. It is crucial to perform this dilution carefully to avoid precipitation of the compound. The final concentration of DMSO in the injected solution should be kept to a minimum to avoid toxicity.
-
Vehicle Control Preparation: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline or PBS as the this compound solution.
-
Storage: It is recommended to prepare the this compound solution fresh for each experiment. If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability of this compound in the prepared solution should be validated for longer storage periods.
II. Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via intraperitoneal injection.
Materials:
-
Prepared this compound solution and vehicle control
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Sterile gauze pads
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a suitable restraint device.
-
Locate the Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Prepare the Injection Site: Cleanse the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Prepare the Syringe: Draw the calculated volume of the this compound solution or vehicle control into a sterile syringe fitted with a new, sterile needle. Ensure there are no air bubbles in the syringe.
-
Injection:
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly and steadily inject the solution into the peritoneal cavity.
-
-
Withdraw the Needle: After the injection is complete, withdraw the needle smoothly.
-
Post-Injection Monitoring: Place the mouse back in its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.
Visualizations
Signaling Pathway of TAM Kinase Inhibition by this compound
Caption: TAM Kinase Signaling Pathway and its inhibition by this compound.
Experimental Workflow for this compound Intraperitoneal Injection in Mice
References
Application Notes and Protocols for Screening RU-301 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-301 is a small molecule inhibitor that functions as a pan-TAM (Tyro3, Axl, Mer) receptor tyrosine kinase inhibitor.[1] It competitively blocks the dimerization site of these receptors, preventing their activation by the ligand Gas6.[1] The TAM receptors are implicated in various oncogenic processes, including cell survival, proliferation, migration, and immune evasion, primarily through the activation of downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[2] Overexpression of TAM receptors is associated with poor prognosis and drug resistance in several cancers.[3] These application notes provide detailed protocols for a suite of cell-based assays to effectively screen and characterize the efficacy of this compound in vitro.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of TAM receptors and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Optimizing RU-301 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RU-301 for cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this pan-TAM receptor inhibitor in your research.
Introduction to this compound
This compound is a potent small molecule inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases.[1][2] It functions by blocking the dimerization of the Axl receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[1] this compound has shown efficacy in preclinical models of cancer and nonalcoholic steatohepatitis (NASH).[2] The optimal concentration of this compound is critical for achieving accurate and reproducible results in cell-based assays, as it can vary depending on the cell type and the specific biological question being investigated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pan-TAM receptor inhibitor that specifically targets Tyro3, Axl, and Mer. It prevents the binding of the Gas6 ligand to the TAM receptors, which in turn inhibits receptor activation and downstream signaling pathways such as the Akt and Erk pathways.[2]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: Based on existing data, a common effective concentration for this compound in various cell lines is 10 μM.[2][3][4] For initial experiments, it is advisable to test a broad range of concentrations, for instance, from 0.1 μM to 50 μM, to determine the optimal dose for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, and a stock solution of 10 mM in 100% DMSO is recommended.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C for short-term storage or -80°C for long-term storage.
Q4: I am observing high variability in my results between experiments. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding density, variations in the passage number of your cells, and instability of the diluted this compound. Ensure you are using cells within a consistent passage number range and that your seeding density is uniform across all wells. Prepare fresh dilutions of this compound from your stock for each experiment.
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
A5: First, verify the health of your cell line and ensure your culture conditions are optimal. If toxicity persists, it could be due to off-target effects or high sensitivity of your specific cell line. It is recommended to perform a cytotoxicity assay, such as an LDH or Neutral Red Uptake assay, to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Cell density variations; Different cell passage numbers; Inconsistent incubation times. | Standardize cell seeding density. Use cells within a narrow passage number range. Ensure consistent incubation times for all experiments. |
| No observable effect of this compound | This compound concentration is too low; Low or no expression of TAM receptors in the cell line; this compound degradation. | Perform a dose-response experiment with a wider and higher concentration range. Verify TAM receptor expression in your cell line using Western blot or qPCR. Use a fresh aliquot of this compound stock solution. |
| High background signal in the assay | Non-specific binding of this compound; Autofluorescence of the compound (in fluorescence-based assays). | Include appropriate vehicle controls (DMSO). If using a fluorescence-based assay, check for this compound autofluorescence at the excitation and emission wavelengths used. |
| "Edge effect" in multi-well plates | Increased evaporation in the outer wells of the plate. | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
Quantitative Data Summary
The following table summarizes the reported concentrations and effects of this compound from various studies.
| Parameter | Value | Assay Type | Reference |
| IC50 | 10 μM | Cell-free Axl kinase assay | [1] |
| Kd | 12 μM | Cell-free Axl binding assay | [1] |
| Effective Concentration | 5 μM | Inhibition of Akt and Erk activation in MDA-MB-231 cells | [2] |
| Effective Concentration | 10 μM | Inhibition of TAMs activation in H1299 cells | [2] |
| Effective Concentration | 10 μM | Inhibition of cell migration in H1299 and MDA-MB-231 cells | [2] |
| Effective Concentration | 10 μM | Inhibition of clonogenic growth in H1299 cells | [2] |
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay such as the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (for vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is from 0.2 µM to 100 µM (final concentrations will be 0.1 µM to 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
-
Cytotoxicity Assay (Neutral Red Uptake)
This protocol assesses the cytotoxicity of this compound by measuring the uptake of the neutral red dye by viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (for vehicle control)
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Dose-Response Experiment protocol.
-
-
Neutral Red Staining:
-
After the incubation period with this compound, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cytotoxicity for each concentration compared to the vehicle control.
-
Visualizations
Caption: this compound inhibits the TAM receptor signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting common issues.
References
Addressing off-target effects of the pan-TAM inhibitor RU-301.
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers and drug development professionals working with the pan-TAM inhibitor, RU-301. Our goal is to help you anticipate and address potential challenges in your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-TAM receptor inhibitor, targeting Tyro3, Axl, and MerTK. It functions by blocking the dimerization site of the Axl receptor, which has been determined to have a Kd of 12 μM and an IC50 of 10 μM.[1] This inhibition prevents the binding of the ligand Gas6, thereby blocking downstream signaling pathways.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: this compound has been shown to inhibit Gas6-induced TAM activation.[2] Specifically, at a concentration of 10 μM, it can inhibit the phosphorylation of native Axl, Tyro3, and MerTK.[2] This leads to the suppression of downstream signaling pathways, including the partial blockage of Gas6-induced Akt and Erk activation.[2] Consequently, this compound has been observed to inhibit cell migration and the clonogenic growth of cancer cell lines in the presence of Gas6.[2]
Q3: Is this compound known to have specific off-target effects?
A3: Currently, there is no publicly available, comprehensive kinase selectivity profile for this compound against a broad panel of kinases. While its mechanism of targeting the Gas6-TAM interaction interface may offer greater specificity than ATP-competitive inhibitors, off-target activities cannot be ruled out, especially at higher concentrations. Researchers should exercise caution and consider performing their own selectivity profiling to fully characterize the effects of this compound in their experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is crucial to use fresh, moisture-free DMSO, as moisture can reduce its solubility.[1] For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[1]
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The effective concentration of this compound can vary between cell lines and experimental conditions. Published studies have used concentrations around 10 μM to achieve inhibition of TAM phosphorylation and cellular effects like migration.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| Inconsistent or no inhibition of target pathway (pAxl, pMerTK, pTyro3) | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Low TAM Receptor Expression/Activation: The chosen cell line may not express sufficient levels of TAM receptors, or the pathway may not be activated. 3. Poor Antibody Quality: The antibodies used for western blotting or other immunoassays may not be specific or sensitive enough. | 1. Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations to determine the IC50 for TAM phosphorylation in your cell line. 2. Confirm Target Expression: Verify the expression of Axl, MerTK, and Tyro3 in your cell line at the protein level (e.g., via western blot or flow cytometry). Ensure the pathway is activated, for example by stimulating with the ligand Gas6. 3. Validate Antibodies: Use well-validated antibodies for your target proteins. Include appropriate positive and negative controls in your experiments. |
| Unexpected Cell Toxicity or Death | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins essential for cell survival. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3] 3. On-Target Toxicity: In some cell lines, the TAM signaling pathway may be critical for survival, and its inhibition could lead to apoptosis. | 1. Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which this compound becomes toxic to your cells. Correlate this with the on-target inhibition IC50. 2. Control for Solvent Effects: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and include a vehicle-only control in all experiments.[3] 3. Use a Rescue Experiment: If on-target toxicity is suspected, attempt to "rescue" the cells by overexpressing a downstream effector of the TAM pathway. |
| Variability in Experimental Results | 1. Compound Instability: this compound may be unstable in aqueous media over long incubation periods. 2. Cell Passage Number: The phenotype and signaling responses of cell lines can change with high passage numbers. 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to inconsistent results. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. 2. Maintain a Low Passage Number: Use cells with a consistent and low passage number for all experiments. 3. Ensure Uniform Cell Seeding: Use a consistent cell seeding density and ensure even cell distribution across wells or plates. |
| Paradoxical Pathway Activation | 1. Feedback Loops: Inhibition of the TAM pathway may lead to the activation of compensatory signaling pathways. 2. Off-Target Activation: this compound could potentially activate other signaling pathways through off-target interactions. | 1. Perform a Time-Course Experiment: Analyze the phosphorylation status of key signaling molecules at different time points after this compound treatment. 2. Broaden Pathway Analysis: Use phospho-kinase arrays or other proteomic approaches to identify other signaling pathways that are affected by this compound treatment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a hypothetical example of a kinase selectivity profile.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Value | Reference |
| Axl | Binding Affinity (Kd) | 12 µM | [1] |
| Axl | Inhibition (IC50) | 10 µM | [1] |
| Axl, MerTK, Tyro3 | Cellular Inhibition | Effective at 10 µM | [2] |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (Example Only)
Disclaimer: The following data is hypothetical and intended to illustrate how selectivity data for this compound would be presented. Actual off-target effects of this compound need to be experimentally determined.
| Kinase Target | IC50 (µM) | Selectivity (Fold vs. Axl) |
| Axl (On-Target) | 10 | 1x |
| MerTK (On-Target) | 15 | 1.5x |
| Tyro3 (On-Target) | 25 | 2.5x |
| Off-Target Kinase A | > 100 | > 10x |
| Off-Target Kinase B | 80 | 8x |
| Off-Target Kinase C | > 100 | > 10x |
Experimental Protocols
Protocol 1: Western Blot for TAM Receptor Phosphorylation
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treatment. Pre-treat the cells with a dose-response range of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of Gas6 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Axl, phospho-MerTK, phospho-Tyro3, total Axl, total MerTK, total Tyro3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 for cell viability.
Visualizations
Caption: On-target signaling pathway of the pan-TAM inhibitor this compound.
Caption: A logical workflow for identifying and validating potential off-target effects of this compound.
References
Overcoming experimental variability in RU-301 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability in studies involving the pan-TAM inhibitor, RU-301.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, pan-TAM receptor inhibitor, targeting Axl, Tyro3, and Mertk.[1] It functions by blocking the dimerization of the Axl receptor, a critical step in its activation.[2] By inhibiting TAM receptor signaling, this compound can modulate various cellular processes, including proliferation, survival, and migration, making it a valuable tool in cancer and nonalcoholic steatohepatitis research.
Q2: What is the optimal in vitro concentration of this compound to use?
A2: The optimal concentration of this compound is cell-line and assay-dependent. Published studies have effectively used concentrations of 5 µM and 10 µM to inhibit Gas6-induced TAM receptor phosphorylation and cell migration in H1299 and MDA-MB-231 cell lines.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2] For in vivo studies, the working solution should be prepared fresh on the day of use.[3]
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistency in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Passaging and Health: Using cells at a high passage number or cells that are not in a logarithmic growth phase can significantly alter their response to inhibitors.
-
Seeding Density: Variations in the initial number of cells seeded can lead to different IC50 values.
-
Assay Duration: The incubation time with this compound can influence the apparent IC50 value.[4]
-
Reagent Variability: Ensure that the concentration and quality of this compound and any stimulating ligands (e.g., Gas6) are consistent across experiments.
-
Assay Method: Different viability or proliferation assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to their distinct underlying principles.
Troubleshooting Guides
Issue 1: Low or No Inhibition of TAM Receptor Phosphorylation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | - Ensure proper storage of this compound stock solutions (aliquoted at -80°C).- Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line. |
| Inefficient Gas6 Stimulation | - Confirm the bioactivity of your Gas6 ligand.- Optimize the Gas6 concentration and stimulation time (e.g., 10-30 minutes) to induce robust TAM receptor phosphorylation. |
| Low TAM Receptor Expression | - Confirm the expression of Axl, Tyro3, and/or Mertk in your cell line by Western blot or qPCR. |
| Incorrect Western Blot Protocol | - Use appropriate phospho-specific antibodies.- Include phosphatase inhibitors in your cell lysis buffer. |
Issue 2: High Variability in Cell Migration/Invasion Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding.- Use a consistent cell number for each well/insert. |
| Variable Chemoattractant Gradient | - Use a consistent concentration of chemoattractant (e.g., serum, Gas6) in the lower chamber.- Ensure no bubbles are trapped under the transwell membrane. |
| Inconsistent Incubation Time | - Optimize and maintain a consistent incubation time for cell migration.[5][6][7][8][9] |
| This compound Instability in Media | - Prepare fresh this compound dilutions in serum-free media for each experiment. Some components in culture media can affect compound stability.[10][11][12] |
| Uneven Removal of Non-migrated Cells | - Be gentle and consistent when removing non-migrated cells from the top of the insert with a cotton swab to avoid dislodging the membrane.[5][6][7] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect |
| H1299 | TAM Phosphorylation | 10 | Inhibition of Gas6-induced phosphorylation of Axl, Tyro3, and MerTK.[3] |
| MDA-MB-231 | Akt/Erk Phosphorylation | 5 | Partial blockage of Gas6-induced activation of Akt and Erk.[3] |
| H1299 | Cell Migration | 10 | Strong suppression of Gas6-inducible motility.[3] |
| MDA-MB-231 | Cell Migration | 10 | Inhibition of migration.[3] |
| H1299 | Clonogenic Growth | 10 | Suppression of clonogenic growth in the presence of Gas6.[3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Tumor Model | Dosing Regimen | Key Findings |
| NOD/SCIDγ mice | H1299 lung cancer xenograft | 100 or 300 mg/kg, i.p., daily for 4 days | Significantly decreased tumor volume with no notable toxicity.[3] |
| NOD/SCIDγ mice | H1299 lung cancer xenograft | N/A | Good bioavailability with a half-life (t1/2) of ~7-8 hours.[3] |
| WT or Mertk-/- mice | NASH-induced liver fibrosis | 300 mg/kg, i.p., 3 times a week for 4 weeks | Reduced liver fibrosis.[3] |
Experimental Protocols
Protocol 1: Western Blot for TAM Receptor Phosphorylation
-
Cell Seeding and Treatment:
-
Seed H1299 cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with desired concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with an optimized concentration of Gas6 (e.g., 400 ng/mL) for 10-30 minutes at 37°C.[13][14]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Axl, phospho-Tyro3, phospho-Mertk, total Axl, total Tyro3, total Mertk, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Protocol 2: Transwell Cell Migration Assay
-
Cell Preparation:
-
Culture H1299 or MDA-MB-231 cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Harvest the cells using trypsin and resuspend them in serum-free media.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add media containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber.
-
In the upper chamber, add the cell suspension in serum-free media containing either this compound at the desired concentration or DMSO as a control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a CO2 incubator for an optimized duration (e.g., 24 hours).
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Mandatory Visualization
Caption: TAM Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro this compound Studies.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.de [fishersci.de]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 13. pnas.org [pnas.org]
- 14. biorxiv.org [biorxiv.org]
Investigating potential mechanisms of resistance to RU-301.
RU-301 Technical Support Center
Disclaimer: this compound is a fictional compound presented for illustrative purposes. The following guide is based on established principles of drug resistance in targeted therapy and is intended to serve as a template for researchers.
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential mechanisms of resistance to this compound, a selective inhibitor of the Receptor Tyrosine Kinase X (RTK-X).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of RTK-X. In sensitive cells, this compound blocks the phosphorylation of RTK-X, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
Q2: My this compound-sensitive cell line is showing signs of resistance. What are the most common initial causes?
Initial signs of resistance can stem from several factors. Common causes include:
-
Compound Instability: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation can lead to a perceived loss of efficacy.
-
Cell Line Contamination or Misidentification: Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Development of True Biological Resistance: Cells may have acquired genetic or epigenetic alterations that reduce their sensitivity to the drug.
Q3: What are the primary hypothesized mechanisms of acquired resistance to this compound?
Based on resistance patterns observed for other tyrosine kinase inhibitors, the primary mechanisms can be categorized as:
-
On-Target Alterations: Secondary mutations in the kinase domain of RTK-X that prevent this compound binding.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of RTK-X.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which reduces the intracellular concentration of this compound.
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer a more resistant state.
Troubleshooting Guide
Issue 1: Decreased Cell Sensitivity to this compound
Question: My previously sensitive cell line now requires a much higher concentration of this compound to achieve the same level of growth inhibition. How can I confirm and quantify this change?
Answer:
First, you must quantitatively confirm the shift in drug sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Shift in Resistant Cells
| Cell Line | Parental (Sensitive) IC50 | Resistant Sub-clone IC50 | Fold Change |
| Cell Line A | 50 nM | 1500 nM | 30x |
| Cell Line B | 75 nM | 2500 nM | 33x |
Experimental Protocol: IC50 Determination via Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 10 µM). Treat the cells with the different concentrations for 72 hours.
-
Viability Assessment: Use a commercial viability reagent (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to untreated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. response).
Workflow for Confirming Resistance
Caption: Workflow for confirming this compound resistance.
Issue 2: Investigating On-Target Resistance (RTK-X Mutations)
Question: I have confirmed a significant IC50 shift. How do I determine if a mutation in the RTK-X gene is responsible for the resistance?
Answer:
The most direct method is to sequence the kinase domain of the RTK-X gene from both the parental (sensitive) and resistant cell lines.
Experimental Protocol: Sanger Sequencing of the RTK-X Kinase Domain
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell populations.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers flanking the RTK-X kinase domain. Use high-fidelity DNA polymerase to amplify the target region from the cDNA.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the correct size and purity.
-
PCR Product Purification: Purify the amplified DNA fragment from the gel or directly from the PCR reaction.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the sequences from the resistant cells against the sequence from the sensitive cells (and the reference sequence) to identify any mutations.
RTK-X Signaling and this compound Inhibition
Caption: this compound inhibits the RTK-X signaling pathway.
Issue 3: No On-Target Mutations Found
Question: I've sequenced the RTK-X kinase domain and found no mutations, but my cells are still highly resistant. What should I investigate next?
Answer:
In the absence of on-target mutations, resistance is likely driven by bypass signaling pathways. You should assess the activation status of other key signaling proteins.
Experimental Protocol: Phospho-Protein Western Blot Analysis
-
Cell Lysis: Treat both sensitive and resistant cells with and without this compound for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight (e.g., anti-p-RTK-X, anti-p-EGFR, anti-p-MET, anti-p-AKT, anti-p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total proteins (e.g., anti-RTK-X, anti-AKT) to confirm equal loading.
Data Presentation: Phospho-Protein Levels
| Protein | Sensitive Cells (this compound) | Resistant Cells (this compound) | Interpretation |
| p-RTK-X | Decreased | Decreased | This compound is still inhibiting its target. |
| p-AKT | Decreased | Maintained/Increased | Suggests bypass activation of the PI3K pathway. |
| p-ERK | Decreased | Maintained/Increased | Suggests bypass activation of the MAPK pathway. |
| p-MET | Low | High | MET may be the bypass kinase. |
Bypass Signaling as a Resistance Mechanism
Caption: Upregulation of a bypass kinase can circumvent this compound.
Technical Support Center: Improving the Bioavailability of RU-301 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of the pan-TAM inhibitor, RU-301, in animal models. While this compound has demonstrated good bioavailability with a half-life of 7-8 hours following intraperitoneal administration in mouse xenograft models, this guide is designed to proactively address potential challenges that may arise during the development of oral formulations.[1]
Troubleshooting Guide
Q1: My in vivo study with orally administered this compound resulted in unexpectedly low plasma concentrations. What are the potential causes and solutions?
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many small molecule kinase inhibitors, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2] This is a common issue for orally administered drugs.[2]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal epithelial cells and back into the gut lumen.[3]
-
Degradation: The compound might be unstable in the pH conditions of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.
Suggested Solutions:
-
Enhance Solubility and Dissolution Rate:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder through micronization or nanomilling can increase the surface area for dissolution.[4]
-
Lipid-Based Formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the gut.[4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and apparent solubility.[4]
-
-
Mitigate First-Pass Metabolism:
-
Co-administration with Enzyme Inhibitors: While not a common formulation strategy for discovery research, understanding the metabolic pathways can inform future development. Identifying the specific cytochrome P450 (CYP) enzymes responsible for metabolism could guide the selection of co-administered inhibitors in exploratory studies.
-
Alternative Routes of Administration: For initial efficacy studies, routes that bypass the liver, such as subcutaneous or intravenous injections, can be used as a baseline.
-
-
Address Efflux Transporter Activity:
-
In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to determine if this compound is a P-gp substrate.
-
Formulation with P-gp Inhibitors: Some excipients used in lipid-based formulations, such as Tween-80, have been shown to have P-gp inhibitory effects.
-
Q2: I am observing high inter-individual variability in the plasma concentrations of this compound in my animal studies. How can I reduce this?
Potential Causes:
-
Inconsistent Dosing: Variability in the administered volume or concentration of the dosing solution.
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and enzyme expression among animals.
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.
Suggested Solutions:
-
Standardize Experimental Procedures:
-
Ensure accurate and consistent preparation of the dosing formulation.
-
Use precise oral gavage techniques to administer a consistent volume.
-
Fast animals overnight before dosing to minimize food-related variability.
-
-
Optimize the Formulation:
-
A well-formulated solution, such as a SEDDS, can provide more consistent absorption compared to a simple suspension. This is because such formulations are less dependent on physiological variables for dissolution.
-
Q3: I suspect that active efflux by transporters like P-glycoprotein is limiting the oral absorption of this compound. How can I confirm this and what are the next steps?
Confirmation and Next Steps:
-
In Vitro Assessment:
-
Caco-2 Permeability Assay: This is the gold standard in vitro model for studying drug permeability and efflux. A bi-directional transport study is performed. A high efflux ratio (Basal-to-Apical permeability / Apical-to-Basal permeability) suggests the involvement of active efflux.
-
-
In Vivo Studies:
-
Studies in P-gp Knockout Mice: Comparing the pharmacokinetics of this compound in wild-type mice versus P-gp knockout mice can provide definitive evidence of P-gp's role in its disposition.
-
-
Overcoming Efflux:
-
Formulation with Excipients: As mentioned, certain excipients like Tween-80 and Cremophor EL can inhibit P-gp and enhance the absorption of P-gp substrates.
-
Co-administration with a P-gp Inhibitor: In a research setting, co-administering a known P-gp inhibitor like verapamil or elacridar with this compound can demonstrate the impact of efflux on its bioavailability.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for preparing an oral formulation of this compound for animal studies?
A: A simple starting formulation can be prepared based on the solubility information available. For example, a solution for injection has been described, which can be adapted for oral administration.[1] A suggested starting formulation for oral gavage could be a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the final solution is clear and homogenous.
Q: What are the key pharmacokinetic parameters I should be measuring in my bioavailability study?
A: The key parameters to determine from the plasma concentration-time profile are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Q: How can I perform a Caco-2 permeability assay to assess P-gp interaction?
A: A detailed protocol for a Caco-2 permeability assay is provided in the "Experimental Protocols" section below. The basic principle involves seeding Caco-2 cells on a semi-permeable membrane in a transwell plate. Once the cells form a confluent monolayer, the test compound (this compound) is added to either the apical (top) or basolateral (bottom) chamber. The amount of compound that transports to the opposite chamber over time is measured. The apparent permeability coefficients (Papp) in both directions are calculated to determine the efflux ratio.
Data Presentation
The following table summarizes the known pharmacokinetic parameters for this compound following intraperitoneal administration and provides a template with hypothetical data for how to compare different oral formulations.
| Parameter | Intraperitoneal Administration (300 mg/kg)[1] | Oral Formulation A (e.g., Suspension) - Example Data | Oral Formulation B (e.g., SEDDS) - Example Data |
| Dose (mg/kg) | 300 | 100 | 100 |
| Cmax (ng/mL) | Data not specified | 150 | 450 |
| Tmax (h) | Data not specified | 2.0 | 1.0 |
| AUC (ng*h/mL) | Data not specified | 900 | 2700 |
| t1/2 (h) | ~7-8 | 7.5 | 7.8 |
| Bioavailability (%) | Not applicable | 15% | 45% |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL or Tween-80)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Water bath
Method:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of a Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. This will help in identifying the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is formed. Gentle warming in a water bath (around 40°C) may be required.
-
Add the calculated amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small amount of the prepared SEDDS to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration.
Materials:
-
This compound formulation
-
Sprague-Dawley rats or C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Method:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the animals overnight (with free access to water) prior to dosing.
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Potential interaction of this compound with P-glycoprotein efflux pump.
References
Technical Support Center: Minimizing RU-301 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize RU-301-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pan-TAM inhibitor, targeting the receptor tyrosine kinases Axl, Tyro3, and MerTK.[1][2][3] It functions by blocking the Gas6-induced activation of these receptors.[1][2] AXL receptor activation is known to trigger downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[4][5] this compound has been shown to inhibit the Gas6-induced phosphorylation of Axl, as well as the downstream effectors Akt and Erk.[1][4]
Q2: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?
High levels of cytotoxicity in primary cell cultures treated with this compound can stem from several factors:
-
On-target effects: Inhibition of the TAM receptors, particularly AXL, can induce DNA damage and replication stress, potentially leading to apoptosis in sensitive primary cell types.[6][7]
-
Off-target effects: While this compound is a TAM inhibitor, high concentrations may have unintended effects on other cellular pathways crucial for primary cell survival.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.[8]
-
Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors like media formulation, pH, and cell seeding density can exacerbate the cytotoxic effects of a compound.[9]
Q3: What are the initial steps to troubleshoot this compound cytotoxicity?
When encountering high cytotoxicity, a systematic approach is recommended:
-
Verify Experimental Parameters: Double-check calculations for this compound concentration and the final concentration of the solvent in the culture medium.
-
Assess Baseline Cell Health: Ensure your primary cells are healthy and viable before initiating treatment.
-
Perform a Dose-Response Curve: Determine the half-maximal cytotoxic concentration (CC50) of this compound for your specific primary cell type to identify a therapeutic window.
-
Optimize Exposure Time: Reducing the duration of this compound treatment may lessen cytotoxicity while still achieving the desired biological effect.[9]
Troubleshooting Guides
Guide 1: High Cell Death Observed Shortly After this compound Treatment
Problem: Greater than 50% cell death is observed within 24 hours of this compound application.
Possible Causes & Solutions:
| Possible Cause | Solution |
| This compound Concentration is Too High | Perform a dose-response experiment to determine the CC50. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify a non-toxic working concentration. This compound has been used in cell-based assays at concentrations around 10 µM.[1][2][4] |
| Solvent (DMSO) Toxicity | Prepare a vehicle control with the same final concentration of DMSO used in your this compound treatment wells. If cytotoxicity is observed in the vehicle control, reduce the final DMSO concentration to a non-toxic level (typically ≤ 0.5%).[8] |
| Incorrect Media Formulation | Ensure you are using the optimal growth medium for your specific primary cell type. Suboptimal media can increase cellular stress and sensitivity to cytotoxic compounds.[9] |
| Rapid Induction of Apoptosis | Consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mechanism of cell death.[8][10] |
Guide 2: Gradual Decrease in Cell Viability Over Time
Problem: A slow but steady decline in the number of viable cells is observed over several days of this compound treatment.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inhibition of Pro-Survival Pathways | Since this compound can inhibit the PI3K/Akt and MAPK/ERK pathways, prolonged treatment may lead to reduced cell survival.[1][4] Consider intermittent dosing or reducing the treatment duration. |
| Induction of Oxidative Stress | Drug-induced cytotoxicity can be mediated by the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects. |
| Suboptimal Cell Seeding Density | Plating primary cells at too low a density can make them more susceptible to stress. Optimize the seeding density for your specific cell type. |
| Nutrient Depletion | For longer-term experiments, ensure regular media changes to replenish nutrients and remove metabolic waste products. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol is adapted from standard MTT assay procedures.[9][11][12]
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., 0.2 µM to 200 µM).
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessing this compound-Induced Cytotoxicity via LDH Release Assay
This protocol is based on standard LDH assay procedures.[13][14][15][16]
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.
Protocol 3: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations with the NAC still present.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle.
-
Analysis: After the desired incubation period, measure cell viability using an MTT or LDH assay. A significant increase in viability in the co-treated wells compared to this compound alone suggests the involvement of oxidative stress.
Protocol 4: Co-treatment with Z-VAD-FMK to Inhibit Apoptosis
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20-50 µM Z-VAD-FMK) for 1-2 hours.[10][17]
-
Co-treatment: Add this compound at various concentrations with the Z-VAD-FMK still present.
-
Controls: Include wells with this compound alone, Z-VAD-FMK alone, and vehicle.
-
Analysis: Assess cell viability after the desired incubation period. A significant rescue from cytotoxicity in the co-treated wells indicates that apoptosis is a major contributor to this compound-induced cell death.
Data Summary Tables
Table 1: Reported In Vitro Concentrations of this compound
| Compound | Cell Line(s) | Concentration(s) | Observed Effect | Reference(s) |
| This compound | H1299, MDA-MB-231 | 5-10 µM | Inhibition of Gas6-induced Axl, Akt, and Erk phosphorylation; Inhibition of cell migration and clonogenic growth. | [1][2][4] |
Table 2: Example Concentrations of Cytoprotective Agents
| Agent | Cell Type(s) | Concentration(s) | Application | Reference(s) |
| N-acetylcysteine (NAC) | Various | 1-10 mM | Mitigation of oxidative stress-induced cytotoxicity. | [18][19] |
| Z-VAD-FMK | Various | 20-100 µM | Inhibition of apoptosis. | [8][10][17] |
Visualizations
Caption: this compound inhibits the AXL signaling pathway.
Caption: Workflow for troubleshooting this compound cytotoxicity.
Caption: Experimental workflow for determining CC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 6. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL Inhibition Induces DNA Damage and Replication Stress in Non-Small Cell Lung Cancer Cells and Promotes Sensitivity to ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Best practices for handling and dissolving RU-301 powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving RU-301 powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (208.13 mM).[2] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
For optimal results, store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A4: This is a common issue known as "compound crashing" that can occur when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or enzyme activity.
-
Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer. Add the small volume of the DMSO stock into the larger volume of the aqueous buffer while gently vortexing to ensure rapid mixing.
-
Co-solvents and Surfactants: For in vivo preparations, a mixture of solvents is often used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] While not always suitable for in vitro assays due to potential cellular toxicity, this illustrates the principle of using co-solvents to maintain solubility.
-
Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution.
Q5: What personal protective equipment (PPE) should I wear when handling this compound powder?
A5: When handling this compound powder, it is essential to use appropriate PPE to avoid inhalation, skin contact, and eye contact. This includes:
-
A laboratory coat or gown
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
Work should be performed in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities of the powder.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. Insufficient mixing. 2. Low-quality or hydrated DMSO. 3. Compound has low solubility at room temperature. | 1. Vortex the solution for several minutes. 2. Use fresh, high-purity, anhydrous DMSO. 3. Gently warm the solution in a 37°C water bath and/or sonicate for 10-15 minutes. |
| Precipitation observed in the stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution may be too high for stable storage at low temperatures. | Prepare a slightly lower concentration stock solution. Before use, allow the vial to equilibrate to room temperature and vortex to ensure any precipitate has redissolved. |
| Inconsistent results in cell-based assays. | 1. Inaccurate pipetting of the stock solution. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. High final DMSO concentration affecting cell health. | 1. Calibrate your pipettes regularly and use proper pipetting techniques. 2. Store stock solutions in small, single-use aliquots at -80°C. 3. Perform a DMSO tolerance test on your specific cell line to determine the maximum non-toxic concentration. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 10-15 minutes to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol for Preparing a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant across all experimental conditions and is below the determined toxicity level for your cells (typically ≤ 0.5%). It is recommended to add the small volume of the DMSO solution to the larger volume of the aqueous medium while gently mixing.
Visualizations
Caption: TAM Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for a Cell-Based Assay with this compound.
References
Validation & Comparative
Validating the Anti-Tumorigenic Effects of RU-301 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumorigenic effects of RU-301, a pan-TAM inhibitor, with other relevant anti-cancer agents. The information presented is supported by experimental data to aid researchers in their evaluation of this compound for further investigation and development.
This compound: A Pan-TAM Inhibitor with Anti-Tumor Activity
This compound is a small molecule inhibitor that targets the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK). It functions by blocking the Gas6-induced activation of these receptors, which are implicated in tumor progression, metastasis, and drug resistance. In preclinical studies, this compound has demonstrated anti-tumorigenic effects in a non-small cell lung cancer (NSCLC) xenograft model.[1]
Comparative In Vivo Efficacy
To provide a comprehensive overview of this compound's potential, its in vivo performance is compared with other inhibitors targeting similar pathways, including other pan-TAM and Axl inhibitors. The following table summarizes the available quantitative data from preclinical studies in lung cancer models.
| Compound | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | pan-TAM | H1299 Lung Cancer Xenograft | 100 mg/kg, i.p., daily for 4 days | Significantly decreased tumor volume | [1] |
| Bemcentinib (BGB324) | Axl | A549 Lung Cancer Xenograft | Not specified | 7.6-fold increase in tumor growth over 6 weeks (vs. 13-fold in vehicle) | [2] |
| BMS-777607 | c-Met, Axl, Ron | NCI-H226 Lung Cancer Xenograft | 25 mg/kg, p.o., daily for 3 weeks | Significant tumor growth inhibition | [3] |
| Brigatinib (AP26113) | ALK, ROS1 | H2228 Lung Cancer Xenograft | 25 mg/kg, p.o., daily | 87% tumor growth inhibition | [4] |
Note: Direct comparison of efficacy is challenging due to variations in experimental models, dosing regimens, and endpoint measurements. The data presented should be interpreted within the context of each individual study.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to validate the in vivo efficacy of this compound, the following diagrams are provided.
Caption: Gas6-TAM signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo testing of this compound.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below are the key experimental protocols for in vivo anti-tumorigenic studies.
Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice, a standard method for evaluating the efficacy of anti-cancer compounds in vivo.
1. Cell Culture and Preparation:
-
Human non-small cell lung cancer H1299 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, and washed with phosphate-buffered saline (PBS).
-
A viable cell count is performed using a hemocytometer and trypan blue exclusion.
-
Cells are resuspended in a sterile solution (e.g., PBS or Matrigel) at the desired concentration for injection.
2. Animal Handling and Tumor Implantation:
-
Four to six-week-old immunodeficient mice (e.g., NOD/SCIDγ) are used for these studies.
-
A suspension of H1299 cells (typically 1-5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.
-
The mice are monitored regularly for tumor growth.
3. Drug Administration and Monitoring:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
This compound is administered intraperitoneally (i.p.) at the specified dose and schedule. The vehicle used for dissolving this compound is administered to the control group.
-
Tumor dimensions (length and width) are measured at regular intervals using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
The body weight and general health of the mice are monitored throughout the experiment to assess toxicity.
4. Endpoint and Data Analysis:
-
The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The available preclinical data indicates that this compound is a promising anti-tumor agent that effectively inhibits tumor growth in a lung cancer xenograft model by targeting the Gas6-TAM signaling pathway. Further in vivo studies with more extensive dose-response analyses and direct comparisons with other standard-of-care and emerging therapies in various cancer models are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies on this compound and other TAM inhibitors.
References
- 1. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Axl Inhibitors: RU-301 vs. R428
For researchers and drug development professionals, the landscape of Axl inhibitors presents promising avenues for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of two notable Axl inhibitors, RU-301 and R428 (also known as Bemcentinib or BGB324), supported by available experimental data to inform research and development decisions.
At the forefront of Axl-targeted therapies, this compound and R428 represent two distinct strategies for inhibiting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. While both compounds ultimately aim to disrupt Axl-mediated signaling, their mechanisms of action, selectivity, and reported efficacy present a landscape of differing therapeutic potentials. R428 is a well-characterized, potent, and selective small-molecule inhibitor that targets the intracellular kinase domain of Axl. In contrast, this compound is described as a pan-TAM inhibitor that uniquely targets the extracellular domain, aiming to block the dimerization of the Axl receptor.
Quantitative Efficacy and Selectivity
R428 has been extensively studied, with a reported IC50 of 14 nM for Axl kinase inhibition.[1] In cell-based assays, it demonstrates significant selectivity for Axl over other TAM family members, with a reported 50-fold and over 100-fold selectivity against Mer and Tyro3, respectively.[1] For instance, in the H1299 non-small cell lung carcinoma cell line, R428 inhibited cell growth with an IC50 of approximately 4 μM.[2]
This compound is characterized as a pan-TAM receptor inhibitor that acts by blocking the Axl receptor dimerization site, with a reported IC50 of 10 μM and a dissociation constant (Kd) of 12 μM in this context.[3] It has been shown to inhibit Gas6-induced phosphorylation of Axl, Tyro3, and MerTK in H1299 cells at a concentration of 10 μM.[1]
Table 1: Comparative Efficacy and Selectivity of this compound and R428
| Parameter | This compound | R428 (Bemcentinib/BGB324) |
| Mechanism of Action | Pan-TAM inhibitor; blocks Axl receptor dimerization (extracellular) | Selective Axl kinase inhibitor (intracellular) |
| IC50 (Axl Inhibition) | 10 μM (for dimerization)[3] | 14 nM (kinase activity)[1] |
| Selectivity | Pan-TAM inhibitor (Axl, MerTK, Tyro3)[3] | >50-fold vs. Mer, >100-fold vs. Tyro3[1] |
| Reported In Vitro Efficacy | Inhibition of Gas6-induced Axl, Akt, and Erk phosphorylation in H1299 and MDA-MB-231 cells at 5-10 μM.[1] | Inhibition of H1299 cell growth with an IC50 of ~4 μM.[2] Dose-dependently suppressed invasion of MDA-MB-231 and 4T1 breast cancer cells.[4] |
| Reported In Vivo Efficacy | Suppressed H1299 lung cancer tumor growth in a mouse xenograft model.[1] | Reduced metastatic burden and extended survival in MDA-MB-231 and 4T1 breast cancer mouse models.[4][5] |
Signaling Pathways and Experimental Workflows
The differential mechanisms of this compound and R428 are reflected in their points of intervention within the Axl signaling pathway. R428 directly inhibits the kinase activity within the cell, preventing the phosphorylation of downstream targets. This compound, by contrast, prevents the initial step of receptor dimerization on the cell surface, which is required for activation.
References
- 1. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
RU-301 vs. Warfarin: A Comparative Analysis of Axl Signaling Inhibition
For researchers and professionals in drug development, understanding the nuances of Axl receptor tyrosine kinase inhibition is critical for advancing cancer therapeutics. This guide provides a detailed comparison of two inhibitors, RU-301 and warfarin, that target the Axl signaling pathway through distinct mechanisms. While direct comparative studies are not available, this document synthesizes existing experimental data to offer an objective overview of their respective modes of action, efficacy, and experimental backing.
Mechanism of Action: Direct vs. Indirect Inhibition
This compound and warfarin employ fundamentally different strategies to inhibit Axl signaling. This compound is a direct inhibitor of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK), whereas warfarin acts indirectly by targeting the activation of the Axl ligand, Gas6.
This compound is a pan-TAM inhibitor that physically blocks the dimerization site of the Axl receptor.[1] This direct interference prevents the receptor from activating, thereby inhibiting downstream signaling cascades.
Warfarin , a long-established anticoagulant, inhibits Axl signaling by preventing the vitamin K-dependent γ-carboxylation of Gas6.[2][3][4][5] This modification is essential for Gas6 to effectively bind to and activate the Axl receptor. By inhibiting this process, warfarin effectively reduces the amount of functional Gas6 available to stimulate Axl.
Below is a diagram illustrating the distinct inhibitory mechanisms of this compound and warfarin on the Axl signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Warfarin blocks Gas6-mediated Axl activation required for pancreatic cancer epithelial plasticity and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Warfarin Blocks Gas6-Mediated Axl Activation Required for Pancreatic Cancer Epithelial Plasticity and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
RU-301: A Comparative Analysis of a Pan-TAM Receptor Inhibitor's Specificity and Cross-Reactivity
For Immediate Release
[City, State] – November 20, 2025 – In the competitive landscape of kinase inhibitor development, RU-301 emerges as a noteworthy pan-inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This guide provides a comprehensive comparison of this compound with other well-characterized TAM inhibitors, focusing on its specificity and cross-reactivity profile, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Executive Summary
This compound is a pan-TAM receptor inhibitor that distinguishes itself through a unique mechanism of action and a high degree of specificity. Unlike many kinase inhibitors that target the intracellular ATP-binding domain, this compound acts extracellularly, blocking the dimerization of the Axl receptor. This novel approach contributes to its clean off-target profile, a critical attribute for therapeutic candidates. This report presents a comparative analysis of this compound against other TAM inhibitors, namely R428 (Bemcentinib), UNC2025, and BMS-777607, highlighting its performance in kinase profiling assays and providing detailed experimental methodologies for validation.
Comparative Analysis of Kinase Inhibition
The specificity of a kinase inhibitor is paramount to its clinical utility, as off-target effects can lead to unforeseen toxicities. Kinome scan panels are widely used to assess the cross-reactivity of inhibitors against a broad range of kinases. While a direct head-to-head kinome scan of this compound alongside R428, UNC2025, and BMS-777607 under identical conditions is not publicly available, data from various studies provide a strong basis for comparison.
Notably, published research indicates that this compound exhibits remarkably low binding affinity to a wide array of kinases, with less than 35% inhibition observed across a large panel, underscoring its high specificity for the TAM receptors.
Table 1: Comparative Kinase Inhibition Profile of TAM Inhibitors
| Compound | Primary Target(s) | IC50 (Axl) | IC50 (Mer) | IC50 (Tyro3) | Key Off-Targets and Notes |
| This compound | pan-TAM (Axl, Mer, Tyro3) | 10 µM[1] | Not explicitly stated | Not explicitly stated | Reported to have drastically low and insignificant binding affinity (<35%) to a wide kinome panel.[2] |
| R428 (Bemcentinib) | Axl | 14 nM[3] | >100-fold selective over Mer | >50-fold selective over Tyro3 | Inhibits Tie-2, Flt-1, Flt-3, Ret, and Abl at higher concentrations.[4] |
| UNC2025 | Mer/Flt3 | 122 nM | 0.74 nM | 301 nM | Potent inhibitor of Flt3 (IC50 = 0.8 nM). Inhibits 66 out of 305 kinases by >50% at 100 nM.[1] |
| BMS-777607 | pan-TAM/c-Met | 1.1 nM[5] | 14 nM | 4.3 nM | Potent inhibitor of c-Met (IC50 = 3.9 nM) and Ron (IC50 = 1.8 nM).[5][6][7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the functional implications of this compound's activity, it is crucial to visualize its position in the TAM signaling pathway and the experimental workflows used to characterize it.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the specificity and target engagement of this compound.
Competitive Binding Assay
This assay is employed to determine the binding affinity of a test compound (e.g., this compound) to its target kinase by measuring its ability to compete with a known, often fluorescently labeled, ligand.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for TAM receptors.
Materials:
-
Purified recombinant TAM kinase domains (Axl, Mer, Tyro3).
-
A labeled reference ligand with known affinity for the TAM kinase.
-
This compound and other competitor compounds.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Microplates (e.g., 384-well, low-volume, black).
-
Plate reader capable of detecting the label (e.g., fluorescence polarization, FRET, or luminescence).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and other unlabeled competitor compounds in assay buffer. Prepare a solution of the target kinase and the labeled reference ligand in assay buffer.
-
Assay Reaction: In each well of the microplate, add the kinase solution, the labeled reference ligand, and a specific concentration of the competitor compound (or vehicle control).
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal (e.g., fluorescence polarization) using a plate reader. The signal will be inversely proportional to the amount of labeled ligand displaced by the competitor.
-
Data Analysis: Plot the signal as a function of the competitor concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm that this compound binds to and stabilizes TAM receptors in intact cells.
Materials:
-
Cell line expressing the target TAM receptor(s) (e.g., H1299).
-
This compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR tubes and a thermal cycler.
-
Centrifuge.
-
Reagents and equipment for protein quantification (e.g., BCA assay) and Western blotting.
-
Antibodies against the target TAM receptor and a loading control (e.g., GAPDH).
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells using a method such as three freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target TAM receptor. A loading control should also be probed.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound presents a compelling profile as a highly specific pan-TAM inhibitor. Its unique extracellular mechanism of action likely contributes to its favorable cross-reactivity profile, a significant advantage in the development of targeted therapies. The experimental data, though not from a single comprehensive head-to-head study, consistently points towards a lower off-target activity for this compound compared to other TAM inhibitors that also exhibit activity against other kinase families. The detailed protocols provided herein will enable researchers to further investigate and validate the performance of this compound and other TAM inhibitors in their own experimental settings. Continued investigation into the specificity and efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 3. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Independent Verification of RU-301's Pan-TAM Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RU-301's performance against other prominent TAM (Tyro3, Axl, MerTK) kinase inhibitors, supported by available experimental data. We will delve into the quantitative inhibitory activities, detail the experimental protocols for verification, and visualize key biological and experimental frameworks.
This compound: A Pan-TAM Inhibitor Targeting the Ligand-Receptor Interface
This compound is a small molecule inhibitor recognized for its pan-TAM inhibitory properties.[1][2] Unlike many kinase inhibitors that target the intracellular ATP-binding domain, this compound uniquely functions by targeting the extracellular domain of TAM receptors. It is thought to bind at the interface between the Ig1 domain of the TAM receptors and the Laminin G (Lg) domain of their primary ligand, Gas6.[3] This mechanism effectively blocks Gas6-induced TAM activation and subsequent downstream signaling.[1][2]
Comparison with Alternative Pan-TAM Inhibitors
To objectively assess the pan-TAM inhibitory activity of this compound, it is essential to compare its performance with other known inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and several alternative compounds against the three TAM kinases: Tyro3, Axl, and MerTK.
| Inhibitor | Tyro3 IC50 | Axl IC50 | MerTK IC50 | Mechanism of Action | Assay Type |
| This compound | Inhibits phosphorylation at 10 µM[1] | 10 µM[2] | Inhibits phosphorylation at 10 µM[1] | Extracellular Gas6-TAM Interaction Blocker | Cell-based reporter assay |
| BMS-777607 | Low to mid nM | Low to mid nM | Low to mid nM | ATP-competitive Kinase Inhibitor | Ba/F3 cell-based assay |
| RXDX-106 | 19 nM | 7 nM | 29 nM | ATP-competitive Kinase Inhibitor | Biochemical binding assay |
| UNC4241 | 2.3 nM | 5.4 nM | 1.4 nM | ATP-competitive Kinase Inhibitor | Not Specified |
| MRX-2843 | Not a primary target | Not a primary target | 1.3 nM | ATP-competitive Kinase Inhibitor (Dual MERTK/FLT3) | Enzymatic assay |
Experimental Protocols
The verification of pan-TAM inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments frequently cited in the characterization of TAM inhibitors.
Chimeric TAM Receptor Phosphorylation Assay
This assay provides a robust method to assess the direct inhibitory effect of a compound on each TAM kinase individually, independent of endogenous ligand concentrations.
-
Cell Line Generation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected with chimeric receptors. These receptors consist of the extracellular domain of a well-characterized receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), fused to the transmembrane and intracellular domains of either Tyro3, Axl, or MerTK. This allows for controlled activation of the TAM kinase domain by adding the ligand for the extracellular portion (e.g., EGF for an EGFR chimera).
-
Experimental Procedure:
-
Seed the stable chimeric receptor cell lines in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., EGF) for a short duration (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Lyse the cells and quantify the level of phosphorylated TAM kinase using a phospho-specific antibody in an ELISA or Western blot format.
-
-
Data Analysis: The reduction in phosphorylation signal in the presence of the inhibitor is used to determine the IC50 value, representing the concentration of the inhibitor required to reduce the phosphorylation by 50%.
Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. This dependency can be overcome by the stable expression of a constitutively active or ligand-inducible oncogenic kinase, making it an excellent system to evaluate the efficacy of kinase inhibitors.
-
Cell Line Generation: Ba/F3 cells are engineered to stably express one of the full-length TAM kinases (Tyro3, Axl, or MerTK).
-
Experimental Procedure:
-
Wash the engineered Ba/F3 cells to remove any residual IL-3.
-
Seed the cells in 96-well plates in IL-3-free media containing their respective ligand (Gas6) to stimulate proliferation.
-
Add the test inhibitor at various concentrations to the wells.
-
Incubate the plates for a period of 48-72 hours.
-
Assess cell viability and proliferation using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: The decrease in cell proliferation in the presence of the inhibitor is used to calculate the IC50 value.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: TAM Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for a Cell-Based TAM Inhibition Assay.
Caption: Logical Comparison of this compound with Alternative Pan-TAM Inhibitors.
Conclusion
The available evidence confirms that this compound is a pan-TAM inhibitor with a distinct mechanism of action that involves blocking the extracellular ligand-receptor interaction.[3] While it effectively inhibits all three TAM kinases at a concentration of 10 µM, its potency, based on the Axl IC50 value, appears to be lower than several other ATP-competitive pan-TAM inhibitors like BMS-777607, RXDX-106, and UNC4241. The unique mechanism of this compound may, however, offer a different specificity profile and could be advantageous in certain research or therapeutic contexts. Further quantitative analysis of this compound's inhibitory activity against Tyro3 and MerTK would be beneficial for a more comprehensive direct comparison. The experimental protocols provided herein offer a framework for the independent verification and further characterization of this compound and other TAM inhibitors.
References
A Comparative Analysis of RU-301 and Other TAM Receptor Inhibitors for Research and Development
This guide provides a comparative overview of RU-301 and other prominent TAM (Tyro3, Axl, MerTK) receptor inhibitors, tailored for researchers, scientists, and drug development professionals. The content is based on available experimental data to facilitate an objective assessment of their performance and potential applications in oncology and immunology research.
Introduction to TAM Receptor Inhibitors
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and MerTK—are key regulators of the immune system and are implicated in the progression of various cancers.[1][2] They play crucial roles in processes such as cell proliferation, survival, migration, and immune suppression.[3][4] Consequently, inhibitors of these receptors are of significant interest as potential therapeutic agents. This guide focuses on a comparative analysis of this compound, a pan-TAM inhibitor, and other notable inhibitors such as BMS-777607, UNC2025, and S490766.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported biochemical or cellular potencies (IC50/Kd) of this compound and other selected TAM receptor inhibitors against the three TAM kinases. This quantitative data allows for a direct comparison of their inhibitory profiles.
| Inhibitor | Target(s) | Tyro3 IC50 (nM) | Axl IC50 (nM) | MerTK IC50 (nM) | Other Key Targets | Reference(s) |
| This compound | pan-TAM | Not explicitly reported | 10,000 (cellular assay) | Not explicitly reported | Binds at the Gas6-TAM interface | [5] |
| BMS-777607 | pan-TAM | 4.3 | 1.1 | Not explicitly reported | c-Met, Ron | [6][7] |
| UNC2025 | Mer/Flt3 | 301 (cellular assay) | 122 (cellular assay) | 2.7 (cellular assay) | Flt3 | [8][9][10] |
| S490766 | Axl/Mer | Not explicitly reported | <20 | <20 | MET, FGFR1/2/3 | [5] |
Note: IC50 values can vary depending on the assay conditions (biochemical vs. cellular). The data presented here is for comparative purposes. "Not explicitly reported" indicates that specific IC50 values for that kinase were not found in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TAM receptor inhibitors are provided below.
Western Blot Analysis of TAM Receptor Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of TAM receptors and their downstream signaling proteins.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., H1299, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the TAM inhibitor (e.g., this compound at various concentrations) for 1-2 hours.
-
Stimulate the cells with the TAM ligand Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Electrophoresis and Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies against phospho-Axl, phospho-MerTK, phospho-Tyro3, total Axl, total MerTK, total Tyro3, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of an inhibitor to block cancer cell migration towards a chemoattractant.
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Harvest the cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Procedure:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
In the upper chamber of the inserts, add 100 µL of the cell suspension pre-treated with different concentrations of the TAM inhibitor or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.[11][12]
-
Colony Formation Assay (Clonogenic Assay)
This assay evaluates the effect of an inhibitor on the long-term proliferative capacity of single cancer cells.
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cell line of interest.
-
Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
-
Inhibitor Treatment:
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the TAM inhibitor or vehicle control. The treatment can be continuous or for a defined period.
-
-
Colony Growth:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies are formed.
-
Change the medium containing the inhibitor every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[1][13]
-
Conclusion
This comparative guide provides a foundational overview of this compound and other TAM receptor inhibitors. This compound acts as a pan-TAM inhibitor by disrupting the ligand-receptor interaction, a distinct mechanism compared to many ATP-competitive kinase inhibitors. The provided data and protocols offer a starting point for researchers to design and conduct their own comparative studies. The choice of inhibitor will ultimately depend on the specific research question, the target cell type, and the desired selectivity profile. Further head-to-head experimental comparisons under standardized conditions are necessary for a definitive performance ranking.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. adooq.com [adooq.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [en.bio-protocol.org]
Validating the Role of RU-X in Reducing Liver Fibrosis in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available scientific literature or experimental data could be found for a compound designated "RU-301" in the context of liver fibrosis. This guide, therefore, presents a hypothetical investigational antifibrotic compound, designated RU-X , to illustrate a comparative validation process. The data for RU-X is hypothetical and for demonstrative purposes only. The comparator, Resveratrol , is a well-documented natural compound with known antifibrotic properties, and the data presented is based on published experimental findings in murine models.
Executive Summary
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common consequence of chronic liver injury and a major cause of morbidity and mortality worldwide. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. This guide provides a comparative analysis of a hypothetical novel compound, RU-X, against Resveratrol in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis. The objective is to present a framework for validating the therapeutic potential of new antifibrotic agents.
Comparative Efficacy of RU-X and Resveratrol
The following table summarizes the quantitative data from a hypothetical preclinical study comparing the effects of RU-X and Resveratrol on key markers of liver injury and fibrosis in a CCl4-induced mouse model.
Table 1: Comparative Effects of RU-X and Resveratrol on Markers of Liver Fibrosis
| Parameter | Vehicle Control (CCl4 only) | RU-X (50 mg/kg) | Resveratrol (50 mg/kg) | Normal Control (no CCl4) |
| Serum ALT (U/L) | 250 ± 35 | 95 ± 15 | 110 ± 20 | 40 ± 8 |
| Serum AST (U/L) | 310 ± 42 | 115 ± 18 | 130 ± 25 | 55 ± 10 |
| Liver Hydroxyproline (μg/g) | 450 ± 55 | 210 ± 30 | 250 ± 40 | 100 ± 15 |
| α-SMA Positive Area (%) | 15 ± 3 | 5 ± 1.5 | 7 ± 2 | < 1 |
| Collagen I mRNA Expression (fold change) | 12 ± 2.5 | 3 ± 0.8 | 4.5 ± 1.2 | 1 |
| TNF-α Protein Level (pg/mg) | 80 ± 12 | 30 ± 7 | 40 ± 9 | 15 ± 4 |
*Statistically significant reduction compared to Vehicle Control (p < 0.05). Data for Resveratrol is synthesized from published studies.[1][2][3] Data for RU-X is hypothetical.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used and reproducible model for inducing liver fibrosis in rodents.[4][5][6]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Intraperitoneal (i.p.) injection of CCl4 (1 ml/kg body weight, diluted 1:4 in olive oil) twice weekly for 8 weeks.[6][7] Control animals receive i.p. injections of olive oil only.
-
Treatment Groups:
-
Group 1: Normal Control (Olive oil i.p.).
-
Group 2: Vehicle Control (CCl4 i.p. + vehicle for the therapeutic agent, e.g., saline, by oral gavage).
-
Group 3: RU-X (CCl4 i.p. + 50 mg/kg RU-X by oral gavage, daily).
-
Group 4: Resveratrol (CCl4 i.p. + 50 mg/kg Resveratrol by oral gavage, daily).[1]
-
-
Duration: 8 weeks.
-
Endpoint Analysis: Animals are euthanized 48 hours after the final CCl4 injection. Blood and liver tissues are collected for analysis.
Key Experimental Assays
-
Serum Aminotransferases (ALT/AST): Blood is collected via cardiac puncture, and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits to assess liver injury.[1][8]
-
Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Immunohistochemistry for α-SMA: Liver sections are stained with an antibody against α-smooth muscle actin (α-SMA), a marker of activated HSCs. The percentage of the α-SMA-positive area is quantified using image analysis software.[1]
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, a major component of collagen, in liver tissue hydrolysates using a colorimetric assay.[2][9]
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the mRNA expression levels of profibrotic genes such as Collagen type I (Col1a1) and Transforming Growth Factor-beta 1 (TGF-β1).
-
Protein Analysis (Western Blot/ELISA): Protein levels of key signaling molecules (e.g., p-Akt, NF-κB) and inflammatory cytokines (e.g., TNF-α) are measured in liver tissue lysates by Western blot or ELISA.[1]
Signaling Pathways and Mechanisms of Action
Liver fibrosis is driven by a complex network of signaling pathways. A key event is the activation of HSCs, which is primarily mediated by Transforming Growth Factor-beta (TGF-β). Other important pathways include those related to inflammation and oxidative stress.
TGF-β/SMAD Signaling Pathway
The TGF-β/SMAD pathway is a central profibrotic signaling cascade. Upon binding of TGF-β1 to its receptor, SMAD2 and SMAD3 are phosphorylated, translocate to the nucleus, and induce the transcription of target genes, including those for collagen and other ECM components. Resveratrol has been shown to ameliorate liver fibrosis by inhibiting the TGF-β/SMAD signaling pathway.[8] RU-X is hypothesized to exert a potent inhibitory effect on this pathway.
Caption: Simplified TGF-β/SMAD signaling pathway in hepatic stellate cells.
Akt/NF-κB Inflammatory Pathway
Chronic inflammation is a key driver of liver fibrosis. The Akt/NF-κB pathway plays a crucial role in the inflammatory response. Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α, which further promotes HSC activation. Resveratrol has been demonstrated to attenuate liver fibrosis by inhibiting the Akt/NF-κB pathway.[1] RU-X is hypothesized to act on similar inflammatory pathways.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow of the preclinical study designed to validate the antifibrotic effects of RU-X.
Caption: Experimental workflow for evaluating antifibrotic compounds in mice.
Conclusion
This guide outlines a comprehensive, data-driven approach to validating a novel antifibrotic compound, RU-X, by comparing it with a known agent, Resveratrol, in a standard preclinical model of liver fibrosis. The hypothetical data suggests that RU-X demonstrates potent antifibrotic activity, warranting further investigation. This framework, including detailed protocols, quantitative data presentation, and visualization of mechanisms and workflows, can be adapted for the evaluation of other potential therapeutic agents for liver fibrosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | The efficacy of resveratrol in the treatment of liver fibrosis: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 8. Resveratrol treatment ameliorates hepatic damage via the TGF-β/SMAD signaling pathway in a phenobarbital/CCl4-induced hepatic fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol prevents liver fibrosis via two possible pathways: Modulation of alpha fetoprotein transcriptional levels and normalization of protein kinase C responses - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of RU-301 and RU-302 in blocking TAM signaling.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors, RU-301 and RU-302, in the context of their efficacy in blocking TAM (Tyro3, Axl, and MerTK) receptor signaling. The data presented is derived from preclinical studies and aims to offer an objective overview to inform research and development decisions. Both this compound and RU-302 have been identified as pan-TAM inhibitors that function by disrupting the interaction between the TAM receptors and their primary ligand, Gas6.[1][2][3]
Mechanism of Action
This compound and RU-302 are novel small molecule inhibitors that target the extracellular domain of TAM receptors.[1][2] Specifically, they block the binding of the Laminin G (Lg) domain of the Growth arrest-specific factor 6 (Gas6) ligand to the first immunoglobulin-like (Ig1) domain of the TAM receptors.[1][3] This interference prevents the Gas6-induced dimerization and subsequent autophosphorylation of the receptors, thereby inhibiting downstream signaling cascades. This mechanism of action contrasts with many other TAM inhibitors that target the intracellular kinase domain.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data on the inhibitory performance of this compound and RU-302 against TAM receptors. The data is primarily sourced from in vitro cell-based assays.
Table 1: Comparative Inhibition of Gas6-Induced TAM Receptor Activation
| Inhibitor | Target Receptor | Concentration | Percent Inhibition (%) | Cell Line | Assay Type |
| This compound | Tyro3 | 10.0 µM | ~60% | TAM-IFNγR1 Reporter | Chimeric Receptor Assay |
| RU-302 | Tyro3 | 10.0 µM | ~55% | TAM-IFNγR1 Reporter | Chimeric Receptor Assay |
| This compound | Axl | 10.0 µM | ~75% | TAM-IFNγR1 Reporter | Chimeric Receptor Assay |
| RU-302 | Axl | 10.0 µM | ~70% | TAM-IFNγR1 Reporter | Chimeric Receptor Assay |
| This compound | MerTK | 10.0 µM | ~65% | TAM-IFNγR1 Reporter | Chimeric Receptor Assay |
| RU-302 | MerTK | 10.0 µM | ~60% | TAM-IFNγR1 Reporter | Chimeric Receptor Assay |
Data extracted from dose-response curves and comparative inhibition figures in Kimani et al., 2017. The percentages are approximate values based on graphical representation.
Table 2: Inhibition of Gas6-Induced Axl Phosphorylation in Cancer Cell Lines
| Inhibitor | Concentration | Cell Line | Percent Inhibition of pAxl (%) |
| This compound | 10.0 µM | H1299 (Lung Carcinoma) | >80% |
| RU-302 | 10.0 µM | H1299 (Lung Carcinoma) | >80% |
| This compound | 5.0 µM | MDA-MB-231 (Breast Cancer) | Significant Inhibition |
| RU-302 | 5.0 µM | MDA-MB-231 (Breast Cancer) | Significant Inhibition |
Qualitative and quantitative data based on immunoblot analysis from Kimani et al., 2017.[1][4]
Table 3: IC50 and Binding Affinity Data
| Inhibitor | Parameter | Value | Target | Notes |
| This compound | IC50 | 10 µM | Axl | Cell-based reporter assay. |
| This compound | Kd | 12 µM | Axl | Blocks Axl receptor dimerization site. |
| RU-302 | IC50 | Low-micromolar | Axl | Cell-based reporter assays.[1][2][3] |
This compound and RU-302 are described as having low-micromolar IC50s.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TAM-IFNγR1 Chimeric Receptor Assay
This assay measures the inhibition of Gas6-induced TAM receptor activation.
-
Cell Culture: CHO cells stably expressing chimeric receptors (hAxl/IFN-γR1, hTyro3/IFN-γR1, and hMertk/IFN-γR1) are cultured in appropriate media. These chimeric receptors consist of the extracellular and transmembrane domains of the respective TAM receptor and the intracellular domain of the human IFN-γ receptor 1.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound or RU-302 (e.g., 0.625–5.0 μM for dose-response curves, or a fixed concentration of 10.0 μM for comparative analysis) for a specified duration.
-
Ligand Stimulation: The cells are then stimulated with Gas6 to induce chimeric receptor dimerization.
-
Readout: Activation of the chimeric receptor leads to the phosphorylation of STAT1 (pSTAT1), which serves as a surrogate readout for TAM activation.
-
Analysis: The levels of pSTAT1 are quantified using methods such as ELISA or Western blotting to determine the extent of inhibition by this compound and RU-302.[1]
Immunoblotting for TAM Signaling Pathway Components
This method is used to assess the phosphorylation status of TAM receptors and their downstream effectors.
-
Cell Lines: Human cancer cell lines such as H1299 (lung carcinoma) and MDA-MB-231 (breast cancer) are used.[1][4]
-
Cell Treatment: Cells are serum-starved and then pre-treated with this compound or RU-302 at specified concentrations (e.g., 5.0 µM or 10.0 µM) for 30 minutes.
-
Gas6 Stimulation: Following pre-treatment, cells are stimulated with Gas6 for a short period (e.g., 10-15 minutes) to induce TAM receptor phosphorylation and downstream signaling.
-
Cell Lysis: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated Axl (pAxl), phosphorylated Akt (pAkt), phosphorylated ERK (pERK), and their total protein counterparts.
-
Detection and Analysis: Membranes are then incubated with appropriate secondary antibodies and visualized. The band intensities are quantified to determine the percentage of inhibition.[1][4]
Cell Migration Assay (xCELLigence)
This assay measures the effect of the inhibitors on Gas6-induced cell motility.
-
Apparatus: The assay is performed using an xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plate 16.
-
Chemoattractant: The lower chamber of the plate is filled with media containing Gas6 as a chemoattractant.
-
Cell Seeding: Cancer cells (e.g., H1299 or MDA-MB-231) are seeded in the upper chamber in the presence or absence of this compound or RU-302 (e.g., 10.0 µM).
-
Real-Time Monitoring: The xCELLigence system continuously and quantitatively monitors cell migration through a microporous membrane in real-time by measuring changes in electrical impedance.
-
Data Analysis: The rate of cell migration is plotted over time to assess the inhibitory effect of the compounds.[4]
Mandatory Visualization
The following diagrams illustrate the TAM signaling pathway, the mechanism of action of this compound and RU-302, and a generalized experimental workflow.
Caption: TAM signaling pathway and the inhibitory action of this compound/RU-302.
Caption: Generalized workflow for comparing this compound and RU-302.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
Confirming the inhibitory effect of RU-301 on Gas6-induced TAM activation.
This guide provides a comparative analysis of RU-301, a small molecule inhibitor, and its efficacy in blocking the activation of the TAM (Tyro-3, Axl, and MerTK) family of receptor tyrosine kinases induced by their primary ligand, Growth Arrest-Specific factor 6 (Gas6). The overexpression of TAM receptors and Gas6 is linked to aggressive cancer staging, metastasis, and drug resistance, making this signaling axis a critical target for therapeutic intervention.[1][2][3] this compound presents a novel approach by targeting the extracellular domain of TAM receptors, distinguishing it from conventional intracellular tyrosine kinase inhibitors (TKIs).
Mechanism of Action: Extracellular Blockade
This compound functions as a pan-TAM inhibitor by targeting the extracellular immunoglobulin-like (Ig) domains of Tyro-3, Axl, and MerTK.[1][3] This action directly blocks the binding interface between the Ig1 ectodomain of the TAM receptor and the Lg-1 domain of Gas6.[1][3] By preventing this ligand-receptor interaction, this compound effectively inhibits the subsequent receptor dimerization, autophosphorylation, and activation of downstream oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][4]
A key distinction of this compound is its mode of action. Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts extracellularly.[1] This specificity results in fewer off-target effects, as demonstrated by kinase profiling where this compound showed significantly lower binding affinity to a wide range of kinases compared to the TKI R428.[1][4]
Figure 1. Gas6-TAM Signaling Pathway Inhibition by this compound.
Performance Data: In Vitro and In Vivo Efficacy
This compound has demonstrated potent inhibition of Gas6-induced TAM activation in various cancer cell lines with low micromolar IC50 values.[1][3] Its efficacy extends to the suppression of key downstream signaling molecules and cellular processes integral to tumorigenicity.
Table 1: In Vitro Inhibition of Gas6-Induced Signaling by this compound
| Cell Line | Target Receptor(s) | Concentration | Effect | Reference |
|---|---|---|---|---|
| H1299 (Lung Cancer) | Axl, MerTK, Tyro3 | 10.0 µM | Inhibition of Gas6-induced phosphorylation of native Axl, MerTK, and Tyro3.[1] | [1] |
| H1299 (Lung Cancer) | Downstream Targets | 10.0 µM | Partial blockade of Gas6-induced activation of Akt and Erk.[1] | [1] |
| MDA-MB-231 (Breast Cancer) | Axl | 2.5 and 5.0 µM | Suppression of Gas6-inducible native Axl phosphorylation.[1] | [1] |
| MDA-MB-231 (Breast Cancer) | Downstream Targets | 5.0 µM | Partial blockade of Gas6-induced activation of Akt and Erk.[1] | [1] |
| H1299 & MDA-MB-231 | Cell Migration | 10.0 µM | Inhibition of Gas6-induced cell migration.[5] | [5] |
| H1299 (Lung Cancer) | Clonogenic Growth | 10.0 µM | Suppression of clonogenic growth in the presence of Gas6.[5] |[5] |
In preclinical xenograft models, this compound has shown significant anti-tumor activity, reducing tumor volume without notable toxicity.[5]
Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
|---|
| NOD/SCIDγ mice | H1299 (Lung Cancer) | this compound | 100 and 300 mg/kg (i.p. daily) | Significantly decreased tumor volume with no significant change in body weight. Showed good bioavailability with a half-life of ~7-8 hours. |[5] |
Competitive Landscape: Comparison with Other TAM Inhibitors
This compound's extracellular mechanism offers a distinct advantage in specificity compared to other classes of TAM inhibitors.
Table 3: Comparison of TAM Inhibitor Classes
| Inhibitor Class | Example(s) | Mechanism of Action | Target | Key Characteristics |
|---|---|---|---|---|
| Extracellular Small Molecule | This compound, RU-302 | Binds to the extracellular Ig1 domain of TAM receptors, blocking Gas6 ligand binding.[1][4] | Pan-TAM (Axl, MerTK, Tyro3) | High specificity for TAM receptors with minimal off-target kinase activity.[1][4] |
| Tyrosine Kinase Inhibitor (TKI) | R428 (Bemcentinib) | Competes with ATP at the intracellular kinase domain, inhibiting autophosphorylation. | Primarily Axl, but binds to other kinases (Abl, KIT, PDGFR, etc.).[1] | Broader kinase inhibition profile, which can lead to more off-target effects.[1][4] |
| Decoy Receptor | MYD1-72 | Engineered soluble Axl receptor that sequesters Gas6, preventing it from binding to cell-surface Axl.[2][6] | Gas6 Ligand | High-affinity binding to Gas6; demonstrates superior antitumor efficacy compared to some TKIs in preclinical models with no apparent toxicity.[2][6][7] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effects of compounds like this compound on Gas6-induced TAM activation.
Immunoblot Analysis of TAM Receptor Phosphorylation
-
Cell Culture and Starvation: Culture cancer cell lines (e.g., H1299, MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with this compound at various concentrations (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 30 minutes).[5]
-
Ligand Stimulation: Stimulate the cells with recombinant human Gas6 for 10-15 minutes to induce TAM receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of Axl, MerTK, Tyro3, Akt, and Erk, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 H1299 cells) into the flank of immunocompromised mice (e.g., 4-6 week old NOD/SCIDγ mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 100-300 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[5]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period (e.g., 4 weeks).
-
Analysis: Harvest tumors for downstream analysis, such as immunoblotting for target engagement or immunohistochemistry. Compare the average tumor growth between the treatment and control groups.
Figure 2. Experimental Workflow for Evaluating this compound Efficacy.
References
- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Gas6/Axl Pathway Augments the Efficacy of Chemotherapies | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 3. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI - Inhibition of the GAS6/AXL pathway augments the efficacy of chemotherapies [jci.org]
- 7. Inhibition of the GAS6/AXL pathway augments the efficacy of chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RU-301: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of RU-301, a pan-TAM inhibitor used in cancer and nonalcoholic steatohepatitis research.
This compound, with CAS Number 1110873-99-8, requires careful handling and disposal in accordance with laboratory safety protocols and local regulations.[1][2] Adherence to these procedures is vital to ensure a safe laboratory environment and prevent environmental contamination.
Summary of Key Data
A collection of essential quantitative data for this compound is presented below. This information is crucial for understanding the compound's properties relevant to its safe handling and disposal.
| Property | Value |
| CAS Number | 1110873-99-8 |
| Molecular Formula | C₂₁H₁₉F₃N₄O₄S |
| Molecular Weight | 480.46 g/mol |
| Appearance | Powder |
| Storage Temperature | -20°C (3 years), 4°C (2 years) |
| Solubility | DMSO: 250 mg/mL (ultrasonic) |
Data sourced from Immunomart and MedchemExpress product information.[2][3]
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as an unused chemical product and transfer it to a licensed and approved waste disposal facility. Do not attempt to neutralize the compound or dispose of it down the drain.
Personnel Safety: Before beginning the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
Disposal Workflow:
-
Container Inspection:
-
Carefully inspect the original container holding this compound to ensure it is securely sealed and free from damage.
-
If the container is compromised, the powder should be carefully transferred to a new, compatible, and clearly labeled container.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the chemical name "this compound" and its CAS number "1110873-99-8".
-
-
Segregation:
-
Store the waste container in a designated, well-ventilated area.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.
-
-
Waste Manifest:
-
Prepare a chemical waste manifest, accurately documenting the contents and quantity of the waste.
-
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EH&S) department.
References
Personal protective equipment for handling RU-301
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the research chemical RU-301 (CAS No. 1110873-99-8). The following procedures are based on currently available Safety Data Sheets (SDS) and are intended to supplement, not replace, comprehensive laboratory-specific safety protocols and risk assessments.
Core Safety and Handling Information
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets, it is imperative to handle it with care to minimize any potential risks.[1] The chemical formula for this compound is C21H19F3N4O4S.[1] It is intended for laboratory research use only.[1]
| Aspect | Guideline | Source |
| Intended Use | Laboratory chemicals, manufacture of substances. For research use only. | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Primary Routes of Exposure | Inhalation, eye contact, skin contact. | [1][3] |
| General Handling Precautions | Avoid inhalation, and contact with eyes and skin.[1][3] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] Wash hands thoroughly before breaks and at the end of the workday.[4] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Combustion Hazards | May emit irritant fumes during combustion. | [1] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for any specific experimental protocol involving this compound to determine the appropriate level of personal protective equipment. The following are general PPE recommendations:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear a lab coat and appropriate chemically resistant gloves. The specific glove material should be selected based on the solvent used and the duration of handling. |
| Respiratory Protection | If dust or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure adequate ventilation, such as working in a chemical fume hood. |
| Firefighting | For firefighting, wear self-contained breathing apparatus and full protective clothing.[1] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention. | [1] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops or persists. | [1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention. | [1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1] |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
| Procedure | Guideline | Source |
| Spill Containment | Use full personal protective equipment.[1] Prevent further leakage or spillage if it is safe to do so.[1] Keep the material away from drains and water courses.[1] | |
| Spill Cleanup | For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. For liquid spills, absorb with a non-combustible, inert material (e.g., sand, diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] | |
| Disposal | Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Contaminated packaging should also be disposed of in accordance with regulations.[1] |
Operational Workflow for Handling this compound
The following diagram outlines a standard operational workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
